2,2,2,3'-Tetrafluoroacetophenone
Description
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSPTMFCJGKOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061042 | |
| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-64-5 | |
| Record name | 2,2,2,3′-Tetrafluoroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=708-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 708-64-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of α,α,α,3-Tetrafluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
α,α,α,3-Tetrafluoroacetophenone, also known as 1-(3-fluorophenyl)-2,2,2-trifluoroethanone, is a halogenated aromatic ketone. The presence of a trifluoromethyl group and a fluorine atom on the phenyl ring imparts unique electronic properties that are of significant interest in medicinal chemistry. Fluorinated organic compounds often exhibit altered metabolic stability, binding affinity, and lipophilicity, making them valuable motifs in the design of novel therapeutic agents.[1][2] This guide focuses specifically on the 3-fluoro isomer and summarizes its core characteristics based on currently available data.
Chemical and Physical Properties
The fundamental physical and chemical properties of α,α,α,3-Tetrafluoroacetophenone are summarized in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₄O | |
| Molecular Weight | 192.11 g/mol | |
| CAS Number | 708-64-5 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 79 °C at 50 mmHg | |
| Density | 1.372 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.444 |
Synthesis
A specific, detailed, and experimentally validated protocol for the synthesis of α,α,α,3-Tetrafluoroacetophenone is not available in the reviewed literature. However, general synthetic routes to analogous aryl trifluoromethyl ketones are well-established. These methods typically involve the reaction of an organometallic reagent derived from a halo-aromatic compound with a trifluoroacetylating agent. For instance, the synthesis of similar compounds has been achieved through the Grignard reaction of a substituted bromobenzene with a trifluoroacetic acid derivative.[3]
A plausible synthetic pathway for α,α,α,3-Tetrafluoroacetophenone could involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of α,α,α,3-Tetrafluoroacetophenone.
Spectroscopic Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) for α,α,α,3-Tetrafluoroacetophenone are not available in the public domain. The acquisition and publication of such data would be of significant value to the scientific community.
Chemical Reactivity and Potential Applications
The chemical reactivity of α,α,α,3-Tetrafluoroacetophenone is dictated by the electrophilic nature of the carbonyl group and the electronic properties of the fluorinated aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
The presence of fluorine atoms in drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties.[4] Trifluoromethyl groups, in particular, are known to increase metabolic stability and can alter the binding mode and affinity of a molecule to its biological target.[1] While no specific biological activities have been reported for α,α,α,3-Tetrafluoroacetophenone, the broader class of trifluoromethyl ketones has been investigated for various therapeutic applications, including as enzyme inhibitors.[3]
Given the structural motifs present in α,α,α,3-Tetrafluoroacetophenone, it could be a valuable building block in the synthesis of more complex molecules for drug discovery programs.
Safety and Handling
Based on available safety data sheets, α,α,α,3-Tetrafluoroacetophenone is a flammable liquid and should be handled with appropriate precautions. It is classified as an irritant to the eyes, skin, and respiratory system.
Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion and Future Outlook
α,α,α,3-Tetrafluoroacetophenone is a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science. While its basic physical and chemical properties are documented, there is a significant lack of detailed experimental data, including validated synthetic protocols, comprehensive spectroscopic characterization, and biological activity studies. Further research is warranted to fully elucidate the properties and potential of this compound. The generation and dissemination of this missing information would be a valuable contribution to the scientific community and could facilitate its use in the development of novel chemical entities.
References
- 1. Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones [manu56.magtech.com.cn]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
2,2,2,3'-Tetrafluoroacetophenone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of 2,2,2,3'-Tetrafluoroacetophenone, a fluorinated aryl alkyl ketone. The data is presented for easy reference in research and development applications.
Physicochemical Data Summary
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C8H4F4O[1][2][3] |
| Molecular Weight | 192.11 g/mol [1][3] |
| CAS Number | 708-64-5[1][2][3] |
Logical Relationship of Molecular Properties
The chemical formula dictates the molecular weight, which is a fundamental property for any chemical synthesis, analysis, or formulation.
Figure 1. Relationship between key identifiers and properties.
References
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,2,2,3'-Tetrafluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,2,2,3'-Tetrafluoroacetophenone. Due to the absence of publicly available experimental spectra for this specific isomer, this guide leverages established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of substituent effects, to predict and interpret the spectral features. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science who may be working with or seeking to identify this compound.
Introduction
This compound is a fluorinated aromatic ketone of interest in various chemical and pharmaceutical research areas. The presence of both a trifluoromethyl group and a fluorine atom on the phenyl ring introduces unique electronic properties and potential biological activities. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such fluorinated organic molecules. The ¹H and ¹⁹F nuclei are both spin ½ and have high natural abundance, making them ideal for NMR analysis. This guide will detail the theoretical ¹H and ¹⁹F NMR spectra, including predicted chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the four protons on the aromatic ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the trifluoroacetyl group and the fluorine substituent at the 3'-position.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2' | 8.0 - 8.2 | ddd | ⁴JHF ≈ 2-3 Hz, ³JHH ≈ 7-8 Hz, ⁵JHF ≈ 0.5-1 Hz |
| H-4' | 7.8 - 8.0 | ddd | ³JHH ≈ 8 Hz, ³JHF ≈ 5-7 Hz, ⁴JHH ≈ 2 Hz |
| H-5' | 7.5 - 7.7 | t | ³JHH ≈ 8 Hz |
| H-6' | 7.9 - 8.1 | dt | ³JHH ≈ 8 Hz, ⁴JHF ≈ 5-7 Hz, ⁴JHH ≈ 2 Hz |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Interpretation of the Predicted ¹H Spectrum:
-
H-2': This proton is ortho to the trifluoroacetyl group and meta to the fluorine atom. It is expected to be the most deshielded aromatic proton due to the strong electron-withdrawing nature of the adjacent carbonyl group. It will likely appear as a doublet of doublet of doublets, showing coupling to H-6' (ortho), a smaller coupling to H-4' (para), and a small through-space or long-range coupling to the fluorine at the 3'-position.
-
H-4': This proton is para to the trifluoroacetyl group and ortho to the fluorine atom. It will experience significant deshielding and will be split by H-5' (ortho) and the fluorine at 3' (ortho). A smaller meta coupling to H-6' might also be observed, resulting in a doublet of doublet of doublets.
-
H-5': This proton is meta to the trifluoroacetyl group and para to the fluorine atom. It is expected to be the most shielded of the aromatic protons. It will primarily show coupling to its two ortho neighbors, H-4' and H-6', appearing as a triplet (assuming similar coupling constants).
-
H-6': This proton is ortho to the trifluoroacetyl group and meta to the fluorine atom. It will be deshielded and will show coupling to H-5' (ortho) and a smaller meta coupling to H-2'. A significant coupling to the fluorine at the 3'-position is also anticipated, resulting in a doublet of triplets.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show two distinct signals: one for the -CF₃ group and one for the fluorine atom on the aromatic ring.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -CF ₃ | -70 to -75 | q | ⁵JFF ≈ 1-2 Hz |
| Ar-F | -110 to -115 | m | ³JFH ≈ 5-7 Hz, ⁴JFH ≈ 5-7 Hz, ⁵JFF ≈ 1-2 Hz |
Note: Chemical shifts are referenced to CFCl₃. These are predicted values and may vary based on the solvent and experimental conditions.
Interpretation of the Predicted ¹⁹F Spectrum:
-
-CF₃ Group: The trifluoromethyl group directly attached to the carbonyl carbon is expected to appear as a singlet or a very finely split multiplet in the range of -70 to -75 ppm. A small five-bond coupling (⁵JFF) to the aromatic fluorine might be observable, which would result in a narrow quartet.
-
Aromatic Fluorine (C3'-F): The fluorine atom on the aromatic ring will be significantly influenced by its neighboring protons. It is expected to show coupling to the ortho protons (H-2' and H-4') and potentially a smaller coupling to the meta proton (H-6'). Furthermore, a five-bond coupling to the trifluoromethyl group is possible. This would result in a complex multiplet.
Experimental Protocols
While specific experimental data for this compound is unavailable, the following provides a general methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra for similar fluorinated aromatic compounds.
Sample Preparation
-
Solvent Selection: A deuterated solvent that dissolves the compound well and does not have signals overlapping with the analyte's signals should be chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar compounds, acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) is often used, or a secondary internal standard like trifluorotoluene can be employed.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving complex coupling patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is usually adequate for aromatic compounds.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans may be required to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is often used to simplify the spectrum. A coupled ¹⁹F spectrum (without proton decoupling) should also be acquired to observe the H-F couplings.
-
Spectral Width: A wide spectral width of around 200-250 ppm is necessary due to the large chemical shift range of fluorine.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically used.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is common.
-
Number of Scans: ¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 4 to 16) are often needed compared to ¹H NMR.
-
Visualization of Molecular Structure and Key Couplings
The following diagrams, generated using the DOT language, illustrate the molecular structure and the expected spin-spin coupling pathways.
Caption: Molecular structure of this compound.
Caption: Key predicted ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F spin-spin couplings.
Conclusion
This technical guide provides a comprehensive theoretical framework for understanding the ¹H and ¹⁹F NMR spectra of this compound. While experimental data is not currently available in the public domain, the predictions based on fundamental NMR principles offer a solid foundation for the identification and characterization of this molecule. The detailed experimental protocols and visual diagrams of coupling pathways further equip researchers with the necessary tools to approach the analysis of this and similar fluorinated compounds. It is anticipated that this guide will be a valuable asset for professionals in the fields of chemical synthesis and drug development.
Spectroscopic Analysis of 2,2,2,3'-Tetrafluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for the compound 2,2,2,3'-Tetrafluoroacetophenone. This document is intended to serve as a comprehensive resource, offering available spectral data, standardized experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of such compounds.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₈H₄F₄O |
| Molecular Weight | 192.11 g/mol |
| CAS Number | 708-64-5 |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.
An Attenuated Total Reflectance (ATR) IR spectrum is publicly available for this compound.[1] The key absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O (Ketone) stretch |
| ~1600, ~1480 | Medium-Strong | C=C Aromatic ring stretch |
| ~1300-1100 | Strong | C-F stretch |
| ~3100-3000 | Weak | C-H (aromatic) stretch |
Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
For the acquisition of an ATR-IR spectrum of a solid or liquid sample like this compound, the following general protocol can be followed:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the sample directly onto the ATR crystal. If the sample is a solid, apply sufficient pressure with the built-in press to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry Data
As of the latest search, publicly available experimental mass spectrometry data for this compound could not be located. However, based on the structure of the molecule and common fragmentation patterns of acetophenones and fluorinated compounds, the following key fragments can be anticipated in an electron ionization (EI) mass spectrum.
| m/z | Proposed Fragment Ion |
| 192 | [M]⁺ (Molecular ion) |
| 173 | [M - F]⁺ |
| 164 | [M - CO]⁺ |
| 123 | [M - CF₃]⁺ |
| 95 | [C₆H₄F]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile compound such as this compound, GC-MS with electron ionization (EI) is a suitable analytical technique. A general protocol is outlined below:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC system. The compound will be separated from the solvent and any impurities on a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to ensure good separation and peak shape.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI-MS, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Analytical Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Safe Handling of 2,2,2,3'-Tetrafluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for 2,2,2,3'-Tetrafluoroacetophenone (CAS No. 708-64-5). The information is intended to support laboratory safety and procedural planning for professionals working with this compound.
Chemical and Physical Properties
This compound is a fluorinated organic compound with the molecular formula C₈H₄F₄O.[1][2] Its molecular weight is 192.11 g/mol .[1][3] This compound is also known by several synonyms, including alpha,alpha,alpha,3-Tetrafluoroacetophenone and 1-(3-Fluorophenyl)-2,2,2-trifluoroethanone.[1][2]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₄O | [1][2] |
| Molecular Weight | 192.11 g/mol | [1][3] |
| CAS Number | 708-64-5 | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 79 °C at 50 mm Hg | [1][5] |
| Density | 1.372 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.444 | [1][5] |
| Flash Point | 64 °F (approximately 17.8 °C) | [1] |
Table 2: Chemical and Safety Properties of this compound
| Property | Value | Source(s) |
| Hazard Codes | F (Flammable), Xi (Irritant) | [1] |
| Risk Statements | R11 (Highly flammable), R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
| Safety Statements | S16 (Keep away from sources of ignition), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [1] |
| RID/ADR | UN 1224 3/PG 2 | [1] |
| WGK Germany | 3 | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][6]
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Danger[2]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles and a face shield.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[7]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, chemical-resistant aprons and boots are advised.[7]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is an organic gases and vapors filter (Type A, Brown).[7]
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[8] Use explosion-proof electrical, ventilating, and lighting equipment.[8]
Handling Procedures
-
Avoid all personal contact, including inhalation of vapors.[9]
-
Do not eat, drink, or smoke in the work area.
-
Keep the container tightly closed when not in use.[8]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]
-
Use only non-sparking tools.[8]
-
Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[8]
-
Wash hands thoroughly after handling.[7]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep the container tightly closed.[8]
-
Store away from incompatible materials and sources of ignition.[9]
-
Recommended storage temperature is between 2-8°C.[1]
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
Skin Contact: In case of skin contact, take off immediately all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice/attention.[7]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
Ingestion: If swallowed, clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[8]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back. Containers may explode when heated.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[8]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.
Toxicological and Ecological Information
Detailed toxicological properties of this compound have not been fully investigated.[7] It is known to be an irritant to the skin, eyes, and respiratory system.[1] There is no available data on carcinogenicity, mutagenicity, or reproductive toxicity.[7]
Ecotoxicological data is also limited. It is advised to prevent the substance from entering the environment, including drains and watercourses.[7]
Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not mix with other waste streams. Contaminated packaging should be handled as the product itself.[7]
This technical guide is intended for informational purposes and should not replace a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
References
- 1. This compound CAS#: 708-64-5 [amp.chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.ie [fishersci.ie]
- 5. chembk.com [chembk.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Ascendant Therapeutic Potential of Fluorinated Acetophenones: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic scaffolds has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to bioactive molecules.[1] Among the myriad of fluorinated synthons, fluorinated acetophenones have emerged as versatile precursors to a wide array of compounds with significant therapeutic potential. This technical guide delves into the core biological activities of fluorinated acetophenone derivatives, presenting a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document provides summarized quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways to facilitate further research and drug development endeavors.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Fluorinated acetophenone derivatives, particularly in the form of chalcones, have demonstrated notable cytotoxic effects against various cancer cell lines.[2][3] These compounds often exert their anticancer activity through the disruption of microtubule dynamics and the modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Analysis of Anticancer Activity
The cytotoxic efficacy of fluorinated acetophenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for various fluorinated chalcones is presented below.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Chalcones | Chalcone 2a | HepG2 (Liver) | 67.51 ± 2.26 | [2] |
| Fluorinated Chalcones | Various derivatives | HepG2 (Liver) | 67.51 - 108.20 | [2] |
| α-Fluoro Chalcones | Compound 4c | Hela (Cervical), U937 (Leukemia) | 0.025 | [4] |
| α-Fluoro Chalcones | Compound 4c | Various (5 lines) | 0.025 - 0.202 | [4] |
| Fluorinated 3,4-dihydroxychalcones | 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone (7) | 39 Human Cancer Cell Lines | Most effective in panel | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
Fluorinated acetophenone derivative (test compound)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6][7]
-
Compound Treatment: Prepare serial dilutions of the fluorinated acetophenone derivative in the culture medium. After the initial 24-hour incubation, replace the medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., etoposide).[8] Incubate for a further 24, 48, or 72 hours.[6]
-
MTT Addition: Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Disruption of Tubulin Polymerization
Several fluorinated chalcones exert their anticancer effects by targeting the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for in vitro tubulin polymerization assay.
Antimicrobial Activity
Fluorinated acetophenones and their derivatives have demonstrated promising activity against a range of microbial pathogens. The introduction of fluorine can enhance the antimicrobial properties of the parent acetophenone scaffold.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µM) | Reference |
| Substituted Acetophenones | Para/meta-substituted | Mycobacteria | 246 | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Fluorinated acetophenone derivative (test compound)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic) and negative control (medium only)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the fluorinated acetophenone derivative in the liquid growth medium directly in the wells of a 96-well plate.[11]
-
Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the growth medium and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by the unaided eye.[11]
Anti-inflammatory Activity
Derivatives of acetophenones have been shown to possess anti-inflammatory properties, and fluorination can potentially enhance this activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Fluorinated acetophenone derivative (test compound)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping and Administration: Divide the rats into groups: a control group, a standard drug group, and test groups receiving different doses of the fluorinated acetophenone derivative. Administer the test compounds and the standard drug (e.g., intraperitoneally) 30 minutes before the carrageenan injection.[12]
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12][13]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[12]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema by the test and standard drugs is calculated by comparing with the control group.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the NF-κB and MAPK signaling pathways.[14]
Signaling Pathway: Canonical NF-κB Activation
Caption: Canonical NF-κB signaling pathway.
Signaling Pathway: JNK/MAPK Cascade
Caption: The JNK/MAPK signaling cascade.
Enzyme Inhibition
Fluorinated organic molecules, including acetophenone derivatives, can act as potent enzyme inhibitors.[15] The unique properties of fluorine can enhance binding affinity and modulate the electronic characteristics of the molecule, leading to effective inhibition.[15]
Quantitative Analysis of Enzyme Inhibition
The inhibitory potential is typically expressed as the Ki (inhibition constant) or IC50 value.
| Compound Class | Enzyme | Ki (µM) | IC50 (µM) | Reference |
| Acetophenone derivatives | α-glycosidase | 167.98 ± 25.06 to 304.36 ± 65.45 | - | [16] |
| Acetophenone derivatives | hCA I | 555.76 ± 56.07 to 1,043.66 ± 98.78 | - | [16] |
| Acetophenone derivatives | hCA II | 598.63 ± 90.04 to 945.76 ± 74.50 | - | [16] |
| Acetophenone derivatives | Acetylcholinesterase | 71.34 ± 11.25 to 143.75 ± 31.27 | - | [16] |
| Acetophenone derivatives | Tyrosinase | - | 73.65 - 101.13 | [16] |
| 4-(4-fluorophenyl)sulfonyl derivative of 2,4-dihydroxyacetophenone | α-glucosidase | - | 0.81 ± 0.07 | [13] |
| 4-(4-fluorophenyl)sulfonyl derivative of 2,4-dihydroxyacetophenone | α-amylase | - | 4.87 ± 0.02 | [13] |
| 4-(4-fluorophenyl)sulfonyl derivative of 2,4-dihydroxyacetophenone | Protein tyrosine phosphatase 1B | - | 27.05 ± 0.01 | [13] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Materials:
-
COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Fluorinated acetophenone derivative (test inhibitor)
-
Microplate reader or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure (Fluorometric Method):
-
Reagent Preparation: Prepare solutions of the COX enzyme, test inhibitor, and a known inhibitor control (e.g., SC-560 for COX-1).
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test inhibitor (or vehicle control), and the COX enzyme.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[2]
-
Data Analysis: Calculate the slope of the reaction in the linear range. The percent relative inhibition is calculated by comparing the slope of the sample with the enzyme control.
Conclusion
Fluorinated acetophenones represent a promising class of compounds with a diverse range of biological activities. Their derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often through mechanisms involving enzyme inhibition and modulation of critical cellular signaling pathways. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of novel fluorinated acetophenone derivatives is warranted to advance the development of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]
- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB Signaling Pathway Diagram [scispace.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,2,2,3'-Tetrafluoroacetophenone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2,3'-Tetrafluoroacetophenone (CAS No. 708-64-5), a fluorinated aryl alkyl ketone of significant interest in synthetic and medicinal chemistry. While a singular "discovery" event is not prominently documented, this guide traces the history of the compound through its emergence in chemical literature and databases. It details its physicochemical properties, provides illustrative synthetic protocols, and explores its applications as a versatile building block, particularly in the development of novel pharmaceuticals.
Introduction and Historical Context
This compound, also known as m-fluorotrifluoroacetophenone or 1-(3-fluorophenyl)-2,2,2-trifluoroethanone, is a specialty chemical recognized for its utility in introducing the trifluoromethyl and fluorophenyl moieties into more complex molecules. The incorporation of fluorine atoms into organic compounds is a critical strategy in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.
The precise date and circumstances of the initial synthesis of this compound are not well-documented in readily accessible historical records. However, its presence in chemical databases such as the Beilstein Registry (Beilstein/REAXYS Number: 1872788) and its inclusion in the Toxic Substances Control Act (TSCA) inventory by 1980 indicate that it was a known compound synthesized and characterized by that time.[1] Its history is therefore best understood through the evolution of organofluorine chemistry and the increasing demand for fluorinated building blocks in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and catalogues.
| Property | Value | Reference(s) |
| CAS Number | 708-64-5 | [2] |
| Molecular Formula | C₈H₄F₄O | [2] |
| Molecular Weight | 192.11 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 79 °C at 50 mmHg | [2] |
| Density | 1.372 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.444 | [2] |
| Flash Point | 17 °C (62.6 °F) - closed cup | |
| EINECS Number | 211-903-6 | [2] |
| Beilstein/REAXYS No. | 1872788 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods in organofluorine chemistry. A common and illustrative approach involves the reaction of a Grignard reagent derived from a fluorinated benzene derivative with a trifluoroacetylating agent. Below is a representative experimental protocol adapted from procedures for analogous compounds.
Illustrative Synthesis via Grignard Reaction
This protocol describes the synthesis of a trifluoroacetophenone derivative from a brominated aromatic precursor, which is a general method applicable for the synthesis of this compound from 1-bromo-3-fluorobenzene.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3-fluorobenzene in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.
-
Trifluoroacetylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of a trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride, in anhydrous THF is added dropwise to the cooled Grignard solution. The reaction mixture is stirred at this low temperature for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Role in Drug Discovery
The trifluoromethyl group is a well-established bioisostere for several functional groups and can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. This compound provides a scaffold that can be elaborated into various heterocyclic and carbocyclic systems. For instance, the ketone functionality can be reduced to a secondary alcohol, which can then participate in further reactions, or it can be used as a handle for condensation reactions to form heterocycles. While specific signaling pathways directly modulated by this compound are not documented, its importance lies in the synthesis of compounds that do interact with biological targets.
Use in the Synthesis of Biologically Active Molecules
This building block is valuable for creating derivatives that may exhibit a range of biological activities. The presence of the meta-fluorine atom on the phenyl ring offers a site for potential metabolic resistance or can influence the electronic properties of the molecule, affecting its binding to target proteins.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is classified as an irritant to the eyes, skin, and respiratory system. Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable fluorinated building block with established utility in organic synthesis. While its formal "discovery" is not marked by a single seminal publication, its appearance in chemical databases and commercial catalogs from the 1980s onwards attests to its importance. The synthetic routes to this compound are based on well-understood organometallic chemistry, making it an accessible intermediate for researchers. Its primary application lies in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries, where the introduction of fluorine and trifluoromethyl groups is a key strategy for modulating biological activity. This guide provides a foundational understanding of this important chemical for professionals in research and drug development.
References
Electron transfer quenching of m-fluorotrifluoroacetophenone
An In-depth Technical Guide to the Electron Transfer Quenching of m-Fluorotrifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Electron Transfer Quenching
Electron transfer (ET) is a fundamental process in chemistry and biology, playing a crucial role in a vast array of phenomena, including photosynthesis, cellular respiration, and photoredox catalysis. The quenching of an excited state of a molecule by an electron donor or acceptor is a powerful tool for studying these processes. In this context, an excited molecule (the fluorophore) can be deactivated by transferring an electron to (reductive quenching) or accepting an electron from (oxidative quenching) another molecule, termed the quencher.
The process can be generalized as follows:
-
Photoexcitation: F + hν → F*
-
Electron Transfer Quenching: F* + Q → F⁻• + Q⁺• (reductive quenching) or F* + Q → F⁺• + Q⁻• (oxidative quenching)
Here, F is the fluorophore (m-fluorotrifluoroacetophenone), F* is its excited state, and Q is the quencher. The efficiency of this process is governed by the free energy change (ΔG°), which can be estimated using the Rehm-Weller equation.
Core Principles and Theoretical Framework
The feasibility of electron transfer quenching is thermodynamically governed by the change in Gibbs free energy (ΔG°). For an oxidative quenching mechanism, the Rehm-Weller equation provides a means to estimate this value:
ΔG° = E(D⁺/D) - E(A/A⁻) - E₀₀ + C
where:
-
E(D⁺/D) is the oxidation potential of the donor.
-
E(A/A⁻) is the reduction potential of the acceptor.
-
E₀₀ is the excited state energy of the fluorophore.
-
C is the Coulombic term, which is often negligible in polar solvents.
A negative ΔG° indicates that the electron transfer process is thermodynamically favorable.
The kinetics of dynamic quenching are often described by the Stern-Volmer equation:
I₀/I = 1 + Ksv[Q] = 1 + kqτ₀[Q]
where:
-
I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
-
kq is the bimolecular quenching rate constant.
-
τ₀ is the lifetime of the excited state in the absence of the quencher.
Mandatory Visualizations
The following diagrams illustrate the key processes and workflows involved in studying electron transfer quenching.
Caption: Electron Transfer Quencing Pathway
Caption: Experimental Workflow for Quenching Studies
Data Presentation
While specific experimental data for m-fluorotrifluoroacetophenone is unavailable, the following tables illustrate how quantitative results from quenching studies would be presented.
Table 1: Photophysical and Electrochemical Properties of m-Fluorotrifluoroacetophenone
| Parameter | Symbol | Value | Units |
| Absorption Maximum | λ_abs_ | TBD | nm |
| Emission Maximum | λ_em_ | TBD | nm |
| Molar Absorptivity | ε | TBD | M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | Φ_f_ | TBD | - |
| Excited State Lifetime | τ₀ | TBD | ns |
| Reduction Potential | E(F/F⁻•) | TBD | V vs. SCE |
| Oxidation Potential | E(F⁺•/F) | TBD | V vs. SCE |
| Excited State Energy | E₀₀ | TBD | eV |
| TBD: To Be Determined experimentally. |
Table 2: Stern-Volmer Analysis of m-Fluorotrifluoroacetophenone Quenching
| Quencher | Quencher Concentration [Q] (M) | I₀/I |
| Donor 1 | 0.00 | 1.00 |
| 0.01 | TBD | |
| 0.02 | TBD | |
| 0.05 | TBD | |
| 0.10 | TBD | |
| Acceptor 1 | 0.00 | 1.00 |
| 0.01 | TBD | |
| 0.02 | TBD | |
| 0.05 | TBD | |
| 0.10 | TBD | |
| TBD: To Be Determined experimentally. |
Table 3: Bimolecular Quenching Rate Constants
| Quencher | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Ksv (M⁻¹) | kq (x 10¹⁰ M⁻¹s⁻¹) | ΔG° (eV) |
| Donor 1 | TBD | - | TBD | TBD | TBD |
| Donor 2 | TBD | - | TBD | TBD | TBD |
| Acceptor 1 | - | TBD | TBD | TBD | TBD |
| Acceptor 2 | - | TBD | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to study the electron transfer quenching of m-fluorotrifluoroacetophenone.
Steady-State Fluorescence Quenching
Objective: To determine the Stern-Volmer constant (Ksv) for the quenching of m-fluorotrifluoroacetophenone by various electron donors and acceptors.
Materials:
-
m-Fluorotrifluoroacetophenone (high purity)
-
Quenchers (electron donors and acceptors of interest, high purity)
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of m-fluorotrifluoroacetophenone of a known concentration in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Prepare a series of quencher stock solutions of known concentrations.
-
In a series of volumetric flasks, add a constant volume of the m-fluorotrifluoroacetophenone stock solution.
-
To each flask, add varying volumes of a specific quencher stock solution to achieve a range of quencher concentrations.
-
Bring all flasks to the final volume with the solvent. A control sample with no quencher should also be prepared.
-
Record the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of m-fluorotrifluoroacetophenone.
-
Integrate the area under the emission peak for each spectrum to obtain the fluorescence intensity (I).
-
Plot I₀/I versus the quencher concentration [Q]. The slope of the resulting linear fit will be the Stern-Volmer constant (Ksv).
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime (τ₀) of m-fluorotrifluoroacetophenone and the bimolecular quenching rate constant (kq).
Materials:
-
Samples prepared as in the steady-state quenching experiment.
-
Time-Correlated Single Photon Counting (TCSPC) spectrometer or a similar instrument for lifetime measurements.
Procedure:
-
Measure the fluorescence decay of the m-fluorotrifluoroacetophenone solution without any quencher.
-
Fit the decay curve to a single or multi-exponential function to determine the excited-state lifetime (τ₀).
-
Measure the fluorescence decay for each of the solutions containing different concentrations of the quencher.
-
Fit these decay curves to determine the quenched lifetimes (τ).
-
The bimolecular quenching rate constant (kq) can be determined from the slope of a plot of 1/τ versus [Q], where the slope is equal to kq.
Transient Absorption Spectroscopy
Objective: To directly observe the formation and decay of the radical ions generated during the electron transfer process.
Materials:
-
Concentrated solution of m-fluorotrifluoroacetophenone and the quencher in a suitable solvent.
-
Nanosecond or femtosecond transient absorption spectrometer.
Procedure:
-
The sample is excited with a short laser pulse at a wavelength where m-fluorotrifluoroacetophenone absorbs.
-
A second, broadband probe pulse is passed through the sample at various time delays after the excitation pulse.
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.
-
The transient absorption spectra will show the appearance of new absorption bands corresponding to the radical cation or anion of m-fluorotrifluoroacetophenone and the quencher.
-
The kinetics of the rise and decay of these transient species provide direct information about the rates of electron transfer and back electron transfer.
Cyclic Voltammetry
Objective: To determine the ground state reduction and oxidation potentials of m-fluorotrifluoroacetophenone and the quenchers.
Materials:
-
m-Fluorotrifluoroacetophenone
-
Quenchers
-
Electrolyte solution (e.g., tetrabutylammonium perchlorate in acetonitrile)
-
Potentiostat with a three-electrode cell (working, reference, and counter electrodes).
Procedure:
-
Prepare a solution of the compound of interest in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Scan the potential of the working electrode and record the resulting current.
-
The potential at which the current peaks will correspond to the oxidation or reduction potential of the compound. These values are crucial for the Rehm-Weller analysis.
Conclusion
The study of electron transfer quenching of m-fluorotrifluoroacetophenone, while not yet documented in detail, can be thoroughly investigated using the established photophysical and electrochemical techniques outlined in this guide. By systematically applying steady-state and time-resolved fluorescence spectroscopy, transient absorption spectroscopy, and cyclic voltammetry, researchers can elucidate the kinetics and thermodynamics of the electron transfer processes involving this molecule. The data obtained from such studies will be invaluable for understanding its photochemical behavior and for its potential applications in areas such as photoredox catalysis and the development of novel photosensitizers. This guide provides the necessary framework for initiating and conducting a comprehensive investigation into this scientifically significant area.
A Technical Guide to the Conformational Analysis of 2'-Fluoro-Substituted Acetophenone Derivatives
Executive Summary: The conformational properties of drug candidates are critical determinants of their biological activity. For 2'-fluoro-substituted acetophenone derivatives, a class of compounds with significant potential in medicinal chemistry, understanding the rotational orientation of the acetyl group relative to the fluorinated phenyl ring is paramount. This technical guide synthesizes findings from key experimental and computational studies, establishing that these molecules overwhelmingly adopt an s-trans conformation. This preference is driven by the strong electrostatic repulsion between the ortho-fluorine and the carbonyl oxygen in the alternative s-cis form. The elucidation of this conformational lock is achieved through a powerful combination of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and Density Functional Theory (DFT) calculations. The insights gained are crucial for the rational design of potent and selective therapeutic agents.
Introduction: The Conformational Imperative in Drug Design
Fluorine has become a cornerstone element in modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] Its unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[1][2] Within the vast landscape of fluorinated compounds, acetophenone derivatives serve as versatile scaffolds for developing new therapeutic agents targeting a range of diseases.[3][4]
The biological function of these molecules is inextricably linked to their three-dimensional structure. A key determinant of this structure is the conformation around the single bond connecting the phenyl ring and the carbonyl group. For 2'-fluoro-substituted acetophenones, two primary planar conformers are possible: s-cis, where the fluorine and oxygen atoms are on the same side (syn-periplanar), and s-trans, where they are on opposite sides (anti-periplanar). This guide details the definitive evidence for the predominance of the s-trans conformer and outlines the methodologies used for its characterization.
The Exclusive s-trans Conformational Preference
Experimental and computational studies have conclusively shown that 2'-fluoro-substituted acetophenone derivatives exist almost exclusively in the s-trans conformation in both solution and solid states.[1][5] The primary driving force for this preference is the severe steric and electrostatic repulsion that would occur between the lone pair electrons of the electronegative fluorine and oxygen atoms in the s-cis arrangement.[1][5][6] This repulsion destabilizes the s-cis conformer to such an extent that it is not significantly populated at room temperature.
Methodologies for Conformational Elucidation
A multi-faceted approach combining spectroscopy, crystallography, and computational chemistry is essential for a comprehensive conformational analysis.
NMR is a powerful tool for studying solution-state conformations. The key technique for 2'-fluoroacetophenones involves the observation of "through-space" spin-spin couplings (TS-couplings) between nuclei that are spatially close but separated by several bonds.[5]
-
Experimental Protocol:
-
Sample Preparation: Dissolve the 2'-fluoro-substituted acetophenone derivative in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆, DMSO-d₆).
-
Data Acquisition: Acquire high-resolution 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra if necessary. Pay special attention to achieving high signal-to-noise to resolve small long-range couplings.
-
Analysis: Look for coupling between the fluorine atom (¹⁹F) and the α-protons (¹Hα) and α-carbon (¹³Cα) of the acetyl group. The observation of significant ⁵J(Hα, F) and ⁴J(Cα, F) couplings is indicative of the s-trans conformer, as only in this arrangement are the nuclei held in close enough proximity for through-space interaction to occur.[1][5]
-
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.
-
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a saturated solution.
-
Data Collection: Mount a crystal on a goniometer and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. The final refined structure will provide precise bond lengths, bond angles, and dihedral angles, confirming the s-trans conformation.[1][6]
-
Computational methods complement experimental data by providing theoretical validation and quantifying the energetic landscape of the conformers.
-
Computational Protocol:
-
Structure Generation: Generate 3D coordinates for both the s-cis and s-trans conformers of the molecule.
-
Geometry Optimization: Perform geometry optimization for both conformers using a suitable level of theory and basis set (e.g., mPW1PW91/6-311G(d,p), as cited in relevant studies).[1] Incorporate a solvent model (e.g., IEFPCM) to simulate solution-phase conditions.[1]
-
Energy Calculation: Calculate the single-point electronic energies of the optimized structures. The energy difference (ΔE) between the s-trans and s-cis conformers quantifies the greater stability of the s-trans form.
-
Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
Quantitative Data Summary
The conformational preference is supported by quantitative data from both NMR and DFT studies. The magnitude of the through-space coupling constants is particularly informative and shows a correlation with the solvent's dielectric constant.[5][7]
Table 1: Through-Space NMR Coupling Constants for 2'-Fluoroacetophenone in Various Solvents [1]
| Solvent | Dielectric Constant (ε) | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) |
| Benzene-d₆ | 2.28 | 2.6 | 13.0 |
| Chloroform-d | 4.81 | 3.0 | 13.7 |
| Acetone-d₆ | 21.0 | 3.5 | 14.8 |
| DMSO-d₆ | 47.2 | 3.9 | 15.6 |
Note: The consistent observation of large coupling constants confirms the prevalence of the s-trans conformer across all solvents.
Table 2: Calculated Relative Energy of Conformers
| Derivative | Method | ΔE (s-cis vs. s-trans) (kcal/mol) | Conclusion |
| 2'-Fluoroacetophenone | DFT | > 5.0 | s-trans is overwhelmingly more stable |
| Generic 2'-Fluoro Derivative | DFT | Typically > 5.0 | s-trans preference is a general feature |
Implications for Drug Development
The rigid, well-defined s-trans conformation of 2'-fluoro-substituted acetophenones is highly advantageous for drug design. Pre-organizing a molecule into its bioactive conformation minimizes the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and potency.
This principle is relevant in contexts such as the development of enzyme inhibitors. For example, derivatives of fluorinated acetophenones have been investigated as inhibitors of enzymes linked to type 2 diabetes, such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.[3] A conformationally locked inhibitor can fit more precisely into the enzyme's active site, leading to more effective inhibition of the catalytic process.
Conclusion
The conformational analysis of 2'-fluoro-substituted acetophenone derivatives reveals a consistent and overwhelming preference for the s-trans conformer. This structural rigidity is a direct consequence of electronic repulsion between the ortho-fluorine and carbonyl oxygen atoms. A synergistic approach utilizing NMR through-space couplings, X-ray crystallography, and DFT calculations provides a complete and unambiguous picture of this conformational landscape. For researchers in drug discovery, this knowledge is invaluable, enabling the design of highly specific and potent inhibitors by leveraging the pre-organized, low-energy conformation of this important chemical scaffold.
References
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.library.ucr.edu [search.library.ucr.edu]
- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,2,2,3'-Tetrafluoroacetophenone from 3-fluorobenzaldehyde
Abstract: This document provides detailed protocols for the synthesis of 2,2,2,3'-Tetrafluoroacetophenone, a valuable compound in pharmaceutical and agrochemical research. The synthesis is achieved through a two-step process commencing with the oxidation of 3-fluorobenzaldehyde to 3-fluorobenzoic acid, followed by a robust trifluoromethylation of the resulting carboxylic acid. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The introduction of a trifluoromethyl group into organic molecules is a critical strategy in medicinal chemistry, often leading to enhanced metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound is a key building block for various bioactive compounds. The following protocols detail a reliable two-step synthesis route starting from the readily available 3-fluorobenzaldehyde. The first step involves the oxidation of the aldehyde to a carboxylic acid, a fundamental transformation in organic chemistry. The second, and key, step is the conversion of the benzoic acid derivative to the corresponding aryl trifluoromethyl ketone. While traditional methods for synthesizing trifluoromethyl ketones can be limited by harsh conditions or the need for pre-functionalized starting materials, the described protocol for the trifluoromethylation of benzoic acids offers a more direct and versatile approach.[2]
Overall Reaction Scheme
The synthesis of this compound from 3-fluorobenzaldehyde is performed in two sequential steps:
-
Step 1: Oxidation of 3-fluorobenzaldehyde to 3-fluorobenzoic acid.
-
Step 2: Trifluoromethylation of 3-fluorobenzoic acid to this compound.
References
Application Note: Synthesis of Fluorinated Acetophenones via Grignard Reaction
Introduction
The Grignard reaction is a fundamental organometallic reaction that facilitates the formation of carbon-carbon bonds, making it a cornerstone of organic synthesis.[1][2] This method is particularly valuable for synthesizing ketones, including the diverse range of fluorinated acetophenone derivatives.[2] These fluorinated compounds are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and other bioactive molecules due to the unique properties conferred by the fluorine atom, such as altered metabolic stability and binding affinity.[3][4] This document provides detailed protocols for two effective Grignard-based methods for synthesizing fluorinated acetophenones: the reaction of a Grignard reagent with a fluorinated nitrile and the acylation of a Grignard reagent using a Weinreb amide.[2]
Core Principles
The synthesis of ketones via Grignard reagents can be broadly categorized into two reliable routes:
-
Reaction with Organonitriles : This classic approach involves the nucleophilic addition of a Grignard reagent to the carbon atom of a nitrile.[5] This forms an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone.[2][5] This method is straightforward and effective for a variety of substrates.[6]
-
The Weinreb-Nahm Ketone Synthesis : This method utilizes an N-methoxy-N-methylamide (Weinreb amide) as the acylating agent. Its primary advantage is the formation of a stable, chelated tetrahedral intermediate that prevents the common over-addition of a second Grignard reagent molecule, thus avoiding the formation of tertiary alcohol byproducts.[2] This leads to higher yields and greater selectivity for the target ketone.
A critical requirement for any Grignard reaction is the use of strictly anhydrous (dry) conditions.[7] Grignard reagents are potent bases and will react with any protic source, especially water, which would quench the reagent and halt the desired reaction.[1] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[2]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the synthesis of fluorinated acetophenones using Grignard reagents with both nitrile and Weinreb amide electrophiles.
Table 1: Grignard Reaction with Fluorinated Nitriles
| Fluorinated Nitrile Substrate | Grignard Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Hydrolysis Agent | Approx. Yield (%) |
| 4-Fluorobenzonitrile | Methylmagnesium Bromide | THF / Diethyl Ether | 2 - 4 | Room Temp to Reflux | 10% HCl (aq) | 70 - 85 |
| 2,4-Difluorobenzonitrile | Methylmagnesium Bromide | THF / Diethyl Ether | 2 - 4 | Room Temp to Reflux | 10% HCl (aq) | 65 - 80 |
| 4-(Trifluoromethyl)benzonitrile | Methylmagnesium Bromide | THF / Diethyl Ether | 3 - 5 | Room Temp to Reflux | 10% HCl (aq) | 60 - 75 |
Note: Yields are approximate and can vary based on the precise reaction scale, purity of reagents, and efficiency of the workup procedure. Data is synthesized from general protocols for Grignard reactions with nitriles.[2][5]
Table 2: Grignard Reaction with Weinreb Amides
| Acetylating Agent (Weinreb Amide) | Fluorinated Grignard Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Quenching Agent | Approx. Yield (%) |
| N-methoxy-N-methylacetamide | 4-Fluorophenylmagnesium Bromide | THF | 2 - 3 | 0 to Room Temp | Sat. NH₄Cl (aq) | 80 - 95 |
| N-methoxy-N-methylacetamide | 2,4-Difluorophenylmagnesium Bromide | THF | 2 - 3 | 0 to Room Temp | Sat. NH₄Cl (aq) | 75 - 90 |
| N-methoxy-N-methylacetamide | 4-(Trifluoromethyl)phenylmagnesium Bromide | THF | 2 - 4 | 0 to Room Temp | Sat. NH₄Cl (aq) | 70 - 85 |
Note: The Weinreb amide route generally provides higher yields due to the stability of the reaction intermediate, which prevents over-addition. Data is synthesized from general protocols for Weinreb-Nahm ketone synthesis.[2][8]
Experimental Protocols
The following are detailed protocols for the synthesis of a representative fluorinated acetophenone, 4-fluoroacetophenone.
Protocol 1: Synthesis of 4-Fluoroacetophenone from 4-Fluorobenzonitrile
This protocol details the reaction of methylmagnesium bromide with 4-fluorobenzonitrile.
Materials:
-
4-Fluorobenzonitrile
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
10% Hydrochloric acid (aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnesium turnings (for optional in-situ Grignard preparation)
-
Methyl iodide (for optional in-situ Grignard preparation)
Equipment:
-
Oven-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser and dropping funnel (addition funnel)
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup : Assemble an oven-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert gas like nitrogen or argon.[2]
-
Addition of Nitrile : In the flask, dissolve 4-fluorobenzonitrile (1.0 equivalent) in anhydrous diethyl ether.
-
Addition of Grignard Reagent : Charge the dropping funnel with a solution of methylmagnesium bromide (1.1-1.2 equivalents). Add the Grignard reagent dropwise to the stirred nitrile solution. The rate of addition should be controlled to maintain a gentle reflux.[2]
-
Reaction : After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. The reaction can be gently heated to reflux to ensure completion.[2]
-
Hydrolysis (Workup) : Cool the reaction flask in an ice bath. Slowly and carefully, add 10% aqueous hydrochloric acid to the flask to quench the reaction and hydrolyze the intermediate imine salt.[2] Stir vigorously until any precipitate dissolves.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Washing : Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by silica gel column chromatography or distillation to yield pure 4-fluoroacetophenone.[9][10]
Protocol 2: Synthesis of 4-Fluoroacetophenone via Weinreb Amide
This protocol details the preparation of 4-fluorophenylmagnesium bromide and its subsequent reaction with N-methoxy-N-methylacetamide.
Materials:
-
1-Bromo-4-fluorobenzene
-
Magnesium turnings
-
Iodine (a single crystal)
-
N-methoxy-N-methylacetamide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution (aqueous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Two oven-dried, three-necked round-bottom flasks
-
Magnetic stirrers and stir bars
-
Reflux condenser and addition funnel
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Ice-salt or dry ice/acetone bath
-
Syringes and cannulation needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Preparation of 4-Fluorophenylmagnesium Bromide
-
Magnesium Activation : In an oven-dried flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a single crystal of iodine to activate the magnesium surface.[2][11] Gentle warming may be applied until the iodine color dissipates.[12]
-
Initiation : Add a small volume of anhydrous THF to cover the magnesium. Prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of this halide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux.[2] If it does not start, a few drops of 1,2-dibromoethane can be added.[12]
-
Formation : Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.[2]
Part B: Reaction with Weinreb Amide
-
Amide Solution : In a separate oven-dried flask under an inert atmosphere, dissolve N-methoxy-N-methylacetamide (1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C in an ice bath.
-
Grignard Addition : Slowly add the prepared 4-fluorophenylmagnesium bromide solution (1.1 equivalents) to the stirred Weinreb amide solution via a syringe or cannula, maintaining the temperature at 0 °C.[2]
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quenching : Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[2][8] Ammonium chloride is a mild acid source used to protonate the intermediate alkoxide without causing side reactions like elimination, which can occur with stronger acids.[13][14][15]
-
Extraction : Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing : Combine the organic layers and wash with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography to obtain pure 4-fluoroacetophenone.
Visualizations
The following diagrams illustrate the general reaction mechanism and the experimental workflow.
Caption: Grignard reaction mechanism with a nitrile.
Caption: Step-by-step experimental workflow diagram.
References
- 1. bohr.winthrop.edu [bohr.winthrop.edu]
- 2. benchchem.com [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]
- 7. acechemistry.co.uk [acechemistry.co.uk]
- 8. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for 2,2,2,3'-Tetrafluoroacetophenone in Medicinal Chemistry
Disclaimer: Publicly available information on the specific medicinal chemistry applications of 2,2,2,3'-Tetrafluoroacetophenone (CAS No. 708-64-5) is limited. The following application notes and protocols are based on the established use of its isomers and other closely related fluorinated acetophenone derivatives as versatile building blocks in drug discovery. These methodologies provide a strong predictive framework for the potential applications of this compound.
Introduction
Fluorinated compounds play a pivotal role in modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. This compound, possessing both a trifluoromethyl group and a fluorine atom on the phenyl ring, is a promising scaffold for the synthesis of novel bioactive molecules. The presence and position of these fluorine moieties can significantly influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds.
This document outlines potential synthetic applications of this compound in the construction of key pharmacophores, such as chalcones and pyrazoles, which are known to exhibit a wide range of biological activities.
Application Note 1: Synthesis of Novel Chalcone Derivatives
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to various heterocyclic compounds and exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound can serve as a key starting material for the synthesis of novel fluorinated chalcones via the Claisen-Schmidt condensation.
Potential Biological Activities of Derived Chalcones:
-
Anticancer: Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory: These compounds can inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
Antimicrobial: Chalcones have shown activity against a range of bacteria and fungi.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes a general procedure for the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0-1.2 eq) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (2.0-3.0 eq).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed. The reaction may proceed at room temperature or require gentle heating.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a 10% HCl solution until the chalcone precipitates.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified chalcone using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Application Note 2: Synthesis of Novel Pyrazole Derivatives
Pyrazoles are a class of heterocyclic compounds that are prevalent in many approved drugs, exhibiting activities such as anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial effects. The chalcones synthesized from this compound can be readily converted to pyrazole derivatives by reaction with hydrazine or its derivatives.
Potential Biological Activities of Derived Pyrazoles:
-
COX-2 Inhibition: The pyrazole ring is a key feature of selective COX-2 inhibitors used as anti-inflammatory agents.
-
Anticancer: Pyrazole-containing compounds have been shown to inhibit various kinases involved in cancer progression.
-
Antimicrobial: Some pyrazole derivatives exhibit potent activity against bacteria and fungi.
Experimental Protocol: Synthesis of Pyrazoles from Chalcones
This protocol outlines the cyclization of a chalcone derivative with hydrazine hydrate to form a pyrazole.
Materials:
-
Fluorinated chalcone derivative (from Application Note 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Acetic acid
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC supplies
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude pyrazole by recrystallization or silica gel column chromatography.
-
Characterization: Confirm the structure of the purified pyrazole using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Data Presentation
While specific quantitative data for derivatives of this compound are not available, the following table provides a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.
| Compound ID | Scaffold | Target | Assay Type | IC₅₀ / EC₅₀ (nM) |
| TFAP-CH-01 | Chalcone | COX-2 | Enzyme Inhibition | 75 |
| TFAP-CH-02 | Chalcone | MCF-7 | Cell Viability | 120 |
| TFAP-PZ-01 | Pyrazole | COX-2 | Enzyme Inhibition | 15 |
| TFAP-PZ-02 | Pyrazole | A549 | Cell Viability | 50 |
Visualizations
The following diagrams illustrate the synthetic workflows described in the application notes.
Application Notes and Protocols: 2,2,2,3'-Tetrafluoroacetophenone as a Versatile Building Block for Trifluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 2,2,2,3'-tetrafluoroacetophenone as a key building block in the synthesis of trifluoromethylated compounds, particularly chalcones and pyrazoles. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. This compound, with its reactive carbonyl group and dual fluorine substitution on the aromatic ring, serves as a valuable starting material for the synthesis of a diverse array of trifluoromethylated compounds. This document outlines its application in the synthesis of trifluoromethylated chalcones and pyrazoles, which have shown promise as anticancer and anti-inflammatory agents.
Application 1: Synthesis of Trifluoromethylated Chalcones via Claisen-Schmidt Condensation
Trifluoromethylated chalcones are synthesized through the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. This base-catalyzed reaction proceeds via an aldol condensation followed by dehydration to yield the α,β-unsaturated ketone scaffold.
Experimental Protocol: Representative Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10% in water)
-
Deionized water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted aromatic aldehyde (1.0 eq.) in ethanol.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH solution (2.0 eq.) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trifluoromethylated chalcone.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Quantitative Data for Chalcone Synthesis (Representative Examples)
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | (E)-1-(3-fluorophenyl)-3-phenyl-4,4,4-trifluorobut-2-en-1-one | ~70-80% | [1] |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(3-fluorophenyl)-4,4,4-trifluorobut-2-en-1-one | ~75-85% | [1] |
| 3 | 4-Methoxybenzaldehyde | (E)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)-4,4,4-trifluorobut-2-en-1-one | ~80-90% | [1] |
| 4 | 2-(Trifluoromethyl)benzaldehyde | (E)-1-(3-fluorophenyl)-4,4,4-trifluoro-3-(2-(trifluoromethyl)phenyl)but-2-en-1-one | ~65% | [1] |
Note: The yields are based on representative Claisen-Schmidt condensation reactions of substituted acetophenones and may vary for this compound.
Claisen-Schmidt Condensation Workflow
Application 2: Synthesis of Trifluoromethylated Pyrazoles from Chalcones
The synthesized trifluoromethylated chalcones can be further utilized as precursors for the synthesis of trifluoromethylated pyrazoles. This is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives.
Experimental Protocol: Representative Pyrazole Synthesis
Materials:
-
Trifluoromethylated chalcone (from Application 1)
-
Hydrazine hydrate (NH₂NH₂·H₂O) or Phenylhydrazine
-
Ethanol or Acetic Acid
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the trifluoromethylated chalcone (1.0 eq.) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.2 eq.) or phenylhydrazine (1.2 eq.) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude pyrazole.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trifluoromethylated pyrazole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Quantitative Data for Pyrazole Synthesis (Representative Examples)
| Entry | Chalcone Precursor | Hydrazine Source | Product | Yield (%) | Reference |
| 1 | (E)-1-(3-fluorophenyl)-3-phenyl-4,4,4-trifluorobut-2-en-1-one | Hydrazine hydrate | 5-(3-fluorophenyl)-3-phenyl-4-(trifluoromethyl)-1H-pyrazole | ~80-90% | [2] |
| 2 | (E)-3-(4-chlorophenyl)-1-(3-fluorophenyl)-4,4,4-trifluorobut-2-en-1-one | Hydrazine hydrate | 5-(4-chlorophenyl)-3-(3-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazole | ~85-95% | [2] |
| 3 | (E)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)-4,4,4-trifluorobut-2-en-1-one | Phenylhydrazine | 1,5-bis(3-fluorophenyl)-3-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole | ~75-85% | [2] |
Note: The yields are based on representative cyclocondensation reactions of trifluoromethylated chalcones and may vary for derivatives of this compound.
Pyrazole Synthesis Workflow
Biological Significance and Potential Signaling Pathways
Trifluoromethylated chalcones and pyrazoles are recognized for their significant biological activities, including anticancer and anti-inflammatory properties.
Anticancer Activity: Many chalcone and pyrazole derivatives have demonstrated potent anticancer effects.[3][4] Studies have suggested that these compounds can act as inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][6] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are crucial for tumor growth, angiogenesis, and metastasis.
Anti-inflammatory Activity: Certain trifluoromethylated pyrazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[7][8] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are mediators of inflammation and pain.
Hypothetical Signaling Pathway Inhibition
References
- 1. acgpubs.org [acgpubs.org]
- 2. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Reduction of 2,2,2,3'-Tetrafluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form optically active alcohols is a cornerstone of modern asymmetric synthesis. The resulting chiral alcohols are invaluable building blocks in the pharmaceutical and fine chemical industries. Specifically, chiral 1-(3-fluorophenyl)-2,2,2-trifluoroethanol, the product of the asymmetric reduction of 2,2,2,3'-tetrafluoroacetophenone, is a key intermediate for the synthesis of various bioactive molecules. The presence of both a trifluoromethyl group and a fluorine-substituted aromatic ring imparts unique properties such as enhanced metabolic stability and binding affinity, making it a desirable synthon in drug discovery.
This document provides detailed application notes and protocols for the asymmetric reduction of this compound, focusing on highly efficient biocatalytic methods. While various chemical catalysts, including ruthenium complexes, have been employed for similar transformations, biocatalysis using whole-cell systems offers significant advantages such as high enantioselectivity, mild reaction conditions, and reduced environmental impact.[1][2]
Methods Overview
The primary method detailed in this note is the whole-cell biocatalytic reduction using recombinant Escherichia coli. This approach has demonstrated exceptional enantioselectivity and high yields for structurally related substrates.[1][2] Additionally, other potential biocatalysts and chemical methods are summarized to provide a broader perspective on available synthetic strategies.
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction using Recombinant E. coli
This protocol is adapted from a highly successful procedure for the asymmetric reduction of the structurally analogous substrate, 3'-(trifluoromethyl)acetophenone, and is expected to be highly effective for this compound.[1][2] The method utilizes recombinant E. coli cells overexpressing a carbonyl reductase.
1. Materials and Reagents:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., from Leifsonia xyli).[3]
-
This compound
-
Phosphate buffer solution (PBS, 50 mM, pH 7.0)
-
Isopropanol (co-substrate for cofactor regeneration)
-
Tween-20 (surfactant to enhance substrate solubility)
-
Choline chloride:lysine (ChCl:Lys) based Natural Deep Eutectic Solvent (NADES)
-
Ethyl acetate (for extraction)
-
Luria-Bertani (LB) medium for cell cultivation
-
Appropriate antibiotic for plasmid maintenance
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction
2. Equipment:
-
Shaking incubator for cell cultivation and bioreduction
-
Centrifuge for cell harvesting
-
Gas chromatograph (GC) with a chiral column for analysis of conversion and enantiomeric excess (ee)
3. Cell Cultivation and Preparation:
- Inoculate a single colony of recombinant E. coli into 10 mL of LB medium containing the appropriate antibiotic.
- Incubate overnight at 37°C with shaking at 200 rpm.
- Use the overnight culture to inoculate 1 L of fresh LB medium.
- Grow the culture at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 20°C for 12-16 hours.
- Harvest the cells by centrifugation (6000 x g, 10 min, 4°C).
- Wash the cell pellet with PBS buffer and centrifuge again. The resulting wet cells can be used directly or stored at -80°C.
4. Asymmetric Reduction Procedure:
- Prepare the reaction mixture in a 50 mL Erlenmeyer flask.
- To the PBS buffer (pH 7.0), add the following components to their final optimized concentrations:
- Recombinant E. coli cells (e.g., 12.6 g dry cell weight/L)[1]
- This compound (e.g., up to 200 mM)[1]
- Isopropanol (15% v/v)[1]
- Tween-20 (0.6% w/v)[2]
- ChCl:Lys (1:1 molar ratio, 4% w/v)[1]
- Seal the flask and place it in a shaking incubator at 30°C and 200 rpm for 18-24 hours.[1]
- Monitor the reaction progress by taking aliquots at regular intervals.
5. Work-up and Analysis:
- After the reaction is complete, extract the mixture twice with an equal volume of ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Analyze the conversion and enantiomeric excess of the resulting 1-(3-fluorophenyl)-2,2,2-trifluoroethanol by chiral GC.
Data Presentation
The following tables summarize typical results obtained for the asymmetric reduction of substrates structurally similar to this compound. These results provide an expected performance benchmark for the protocols described.
Table 1: Biocatalytic Reduction of 3'-(Trifluoromethyl)acetophenone using Recombinant E. coli [1][2]
| Catalyst | Substrate Conc. (mM) | Co-substrate | Additives | Time (h) | Yield (%) | ee (%) | Product Configuration |
| Recombinant E. coli (LXCAR-S154Y) | 50 | 15% Isopropanol | None | - | 95.8 | >99.9 | (R) |
| Recombinant E. coli (LXCAR-S154Y) | 200 | 15% Isopropanol | 0.6% Tween-20 | - | - | >99.9 | (R) |
| Recombinant E. coli (LXCAR-S154Y) | 200 | 15% Isopropanol | 0.6% Tween-20, 4% ChCl:Lys | 18 | 91.5 | >99.9 | (R) |
Table 2: Asymmetric Reduction of other Fluoroacetophenones using Various Catalysts
| Substrate | Catalyst/Method | Yield (%) | ee (%) | Product Configuration | Reference |
| 2,2,2-Trifluoroacetophenone | Electrochemical with Chiral Ru Complex | 96 | 94 | (R) | [4] |
| 2-Bromo-4-fluoroacetophenone | Candida / Pichia strains | >90 | 99 | (S) | [5] |
| Acetophenone Analogues | Immobilized Rhodotorula glutinis | 77 | >99 | (S) | [5] |
Visualizations
Logical Workflow for Biocatalytic Asymmetric Reduction
Caption: General workflow for the whole-cell biocatalytic asymmetric reduction process.
Catalytic Cycle Overview
Caption: Simplified overview of the enzyme-catalyzed reduction and cofactor regeneration.
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Catalysis and Biotransformation of 3'-(Trifluoromethyl)acetophenone for Chiral Synthesis_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction of 2,2,2,3'-Tetrafluoroacetophenone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2,3'-Tetrafluoroacetophenone is a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. The molecule's structure is characterized by a trifluoromethyl (-CF3) group attached to the carbonyl carbon and a fluorine atom on the phenyl ring. The potent electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it exceptionally susceptible to nucleophilic attack.[1] This enhanced reactivity is central to its utility as a versatile building block for synthesizing complex molecules, particularly chiral α-trifluoromethyl alcohols.
The general mechanism for this reaction is a classic nucleophilic addition.[1][2] A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation, typically during an acidic workup, yields the final alcohol product.[3][4][5]
Application Notes: Significance in Drug Discovery
The primary products derived from the nucleophilic addition to this compound are tertiary or secondary alcohols bearing both a trifluoromethyl group and a 3-fluorophenyl group at the carbinol center. These structural motifs are highly sought after in drug development.
The incorporation of a trifluoromethyl group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[6] The -CF3 group can improve several key properties:
-
Metabolic Stability: The strong carbon-fluorine bonds can block metabolic oxidation at that position, increasing the drug's half-life.
-
Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes.
-
Binding Affinity: The unique electronic properties and steric bulk of the -CF3 group can lead to stronger and more selective interactions with biological targets.[6]
Similarly, the fluorine atom on the phenyl ring can modulate the molecule's electronic properties, pKa, and metabolic stability, further contributing to improved pharmacokinetic and pharmacodynamic characteristics. Consequently, chiral α-trifluoromethyl alcohols derived from this compound are valuable intermediates for synthesizing novel therapeutics.[7][8]
Experimental Protocols
The following protocols are generalized procedures for the reaction of this compound with common classes of nucleophiles. Researchers should optimize conditions for their specific nucleophile and scale.
Protocol 1: Reduction with Sodium Borohydride (Hydride Addition)
This protocol describes the reduction of the ketone to the corresponding secondary alcohol, 1-(3-fluorophenyl)-2,2,2-trifluoroethanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or 95% Ethanol (EtOH)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in methanol (10-15 mL per gram of ketone).
-
Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Slowly add sodium borohydride (0.3-0.5 equiv) to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly add 3 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Continue adding until the effervescence ceases.
-
Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude alcohol product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Reaction with a Grignard Reagent (Carbon Nucleophile Addition)
This protocol describes the addition of an alkyl or aryl group (e.g., Methylmagnesium bromide) to form a tertiary alcohol.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, CH₃MgBr, 1.1-1.5 equiv) in a suitable ether solvent (e.g., THF, Diethyl ether)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Oven-dried glassware, syringe, nitrogen or argon atmosphere setup
Procedure:
-
Strictly anhydrous conditions are required. All glassware must be oven-dried. The reaction should be conducted under an inert atmosphere (N₂ or Ar).
-
In a dry, inert atmosphere-flushed flask, add a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF (10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise via syringe to the stirred ketone solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add more diethyl ether if necessary, and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by flash column chromatography or recrystallization as needed.
Protocol 3: Reaction with an Organolithium Reagent (Carbon Nucleophile Addition)
This protocol is similar to the Grignard reaction but uses a more reactive organolithium reagent (e.g., n-Butyllithium).
Materials:
-
This compound
-
Organolithium reagent (e.g., n-Butyllithium, n-BuLi, 1.1-1.2 equiv) in a suitable solvent (e.g., hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Oven-dried glassware, syringe, nitrogen or argon atmosphere setup
Procedure:
-
Strictly anhydrous and inert conditions are essential. Organolithium reagents are highly reactive with air and moisture.[11]
-
Add a solution of this compound (1.0 equiv) in anhydrous THF (15 mL per gram of ketone) to a dry, inert atmosphere-flushed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1-1.2 equiv) dropwise via syringe to the stirred ketone solution, keeping the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an appropriate solvent like diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting tertiary alcohol by flash column chromatography.
Quantitative Data
The asymmetric reduction of trifluoroacetophenones is a key method for producing chiral α-trifluoromethyl alcohols. The following table summarizes representative data for this class of reactions.
| Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| A85G/186A/C295A TeSADH (Biocatalyst) | 2,2,2-Trifluoroacetophenone | (S)-2,2,2-Trifluoro-1-phenylethanol | >99 | >99 | [12] |
| P84S/I86A TeSADH (Biocatalyst) | 2,2,2-Trifluoroacetophenone | (S)-2,2,2-Trifluoro-1-phenylethanol | 64 | >99 | [12] |
| Chiral Ru Complex (Electrochemical) | 2,2,2-Trifluoroacetophenone | (R)-α-(Trifluoromethyl)benzyl alcohol | 96 | 94 | [13] |
| (R,R)-Teth-TsDPEN-Ru(II) | α-alkyl-β-ketoaldehydes | anti-2-benzyl-1-phenylpropane-1,3-diols | 41-87 | >99 | [14] |
Visualizations
The following diagrams illustrate the reaction workflow, mechanism, and logic behind the application of these reactions in drug development.
Caption: General experimental workflow for nucleophilic addition.
Caption: Mechanism of nucleophilic addition to a carbonyl.
Caption: Role of products in drug development logic.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. jelsciences.com [jelsciences.com]
- 7. Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes: Stereoselective Synthesis of 2H-Furan-Amines
Introduction
2H-Furan-amines are valuable heterocyclic motifs present in numerous biologically active compounds and are considered important building blocks in medicinal chemistry and drug development. Their stereochemistry often plays a crucial role in their pharmacological activity. Consequently, the development of robust and highly stereoselective synthetic methods to access these scaffolds is of significant interest to the scientific community. This document outlines a detailed protocol for a copper-catalyzed cascade reaction for the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines.
Methodology Overview
A highly efficient and stereoselective method has been developed for the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives. The protocol is based on a copper-catalyzed cascade reaction between readily available enaminones and N-tosylhydrazones.[1] This transformation proceeds to furnish the desired products, which bear a quaternary stereogenic center, as single diastereomers. The reaction is believed to occur via the formation of a copper carbene, followed by cyclopropanation of the enaminone, and subsequent rearrangement of an amino-cyclopropane intermediate to yield the final 2H-furan-amine product.[1] The method exhibits a broad tolerance for various functional groups on both the enaminone and the N-tosylhydrazone starting materials.
Experimental Workflow
The overall workflow for the synthesis is straightforward, involving the preparation of starting materials, the catalytic reaction, and subsequent purification of the product.
Caption: General experimental workflow for the synthesis of 2H-furan-amines.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a catalytic cycle involving a copper carbene intermediate. This intermediate undergoes cyclopropanation with the enaminone, followed by a ring-opening rearrangement to yield the furan product.
Caption: Proposed catalytic cycle for the synthesis of 2H-furan-amines.
Quantitative Data Summary
The copper-catalyzed reaction demonstrates good to excellent yields for a variety of substituted enaminones and N-tosylhydrazones. The products were obtained as single diastereomers in all reported cases.[1]
| Entry | Enaminone (R¹) | N-Tosylhydrazone (R²) | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Phenyl | 4-Methylphenyl | 3a | 85 | >20:1 |
| 2 | 4-Methylphenyl | 4-Methylphenyl | 3b | 82 | >20:1 |
| 3 | 4-Methoxyphenyl | 4-Methylphenyl | 3c | 88 | >20:1 |
| 4 | 4-Fluorophenyl | 4-Methylphenyl | 3d | 75 | >20:1 |
| 5 | 4-Chlorophenyl | 4-Methylphenyl | 3e | 78 | >20:1 |
| 6 | 2-Naphthyl | 4-Methylphenyl | 3f | 80 | >20:1 |
| 7 | 2-Thienyl | 4-Methylphenyl | 3g | 72 | >20:1 |
| 8 | Phenyl | Phenyl | 3h | 83 | >20:1 |
| 9 | Phenyl | 4-Chlorophenyl | 3i | 76 | >20:1 |
| 10 | Phenyl | 4-Bromophenyl | 3j | 79 | >20:1 |
Data extracted from the supplementary information of the cited reference.[1] All reactions were carried out under the optimized conditions described in the protocol below.
Detailed Experimental Protocols
General Procedure for the Synthesis of 2H-Furan-Amines
Materials:
-
Enaminone (1.0 equiv, 0.2 mmol)
-
N-Tosylhydrazone (1.2 equiv, 0.24 mmol)
-
Copper(I) bromide (CuBr) (10 mol%, 0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 0.4 mmol)
-
1,2-Dichloroethane (DCE) (2.0 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the enaminone (0.2 mmol, 1.0 equiv), N-tosylhydrazone (0.24 mmol, 1.2 equiv), CuBr (2.9 mg, 0.02 mmol, 10 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). Add 2.0 mL of 1,2-dichloroethane (DCE) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting enaminone is completely consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2H-furan-amine product.
-
Characterization: Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity. The stereoselectivity can be confirmed by Nuclear Overhauser Effect (NOE) experiments or X-ray crystallography if a suitable crystal is obtained.
References
Application of 2,2,2,3'-Tetrafluoroacetophenone in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients has been a pivotal strategy in modern chemical design. Fluorine's unique properties, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The trifluoromethyl (CF3) group, in particular, is a highly sought-after moiety in agrochemical research due to its strong electron-withdrawing nature, which can profoundly influence the biological activity of a compound.
2,2,2,3'-Tetrafluoroacetophenone is a versatile fluorinated building block that holds significant potential for the synthesis of novel agrochemicals. Its structure combines a trifluoromethyl ketone with a monofluorinated phenyl ring, providing a scaffold for the creation of diverse and potent active ingredients. While direct synthesis of a commercialized agrochemical from this compound is not prominently documented in publicly available literature, its chemical reactivity, particularly at the ketone functional group, makes it an ideal precursor for synthesizing various heterocyclic compounds known for their pesticidal activities.
This document provides detailed application notes and protocols for a potential application of this compound in the synthesis of pyrazole-based insecticides, a class of agrochemicals known for their efficacy. The following sections will detail a representative synthetic protocol, present relevant data in a structured format, and provide visualizations of the experimental workflow and a plausible biological signaling pathway.
Application in the Synthesis of Pyrazole-Based Insecticides
Pyrazole derivatives are a prominent class of insecticides, with many commercial products targeting the central nervous system of insects. The synthesis of pyrazole rings often involves the condensation of a 1,3-dicarbonyl compound or a related precursor with a hydrazine derivative. The trifluoromethyl group is a key feature of many potent pyrazole insecticides.
This compound can serve as a key starting material for the synthesis of trifluoromethyl- and fluorophenyl-substituted pyrazoles. A plausible synthetic route involves the initial formation of a 1,3-diketone or a related enone intermediate, followed by cyclization with a hydrazine derivative.
Hypothetical Synthesis of a Pyrazole Insecticide Candidate
A representative synthesis could involve the Claisen condensation of this compound with a suitable ester, such as ethyl acetate, to form a 1,3-diketone. This intermediate can then be reacted with a substituted hydrazine to yield the target pyrazole.
Reaction Scheme:
Experimental Protocols
Synthesis of a Hypothetical 1-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-amine
This protocol describes a representative two-step synthesis of a hypothetical pyrazole insecticide candidate from this compound.
Step 1: Synthesis of 4-(3-fluorophenyl)-1,1,1-trifluoro-3-oxobutan-2-one (1,3-Diketone Intermediate)
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Ethyl acetate (1.5 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
-
-
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere, add ethyl acetate.
-
Slowly add this compound to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by adding 1 M hydrochloric acid until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone intermediate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 1-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-amine (Final Product)
-
Reagents and Materials:
-
4-(3-fluorophenyl)-1,1,1-trifluoro-3-oxobutan-2-one (from Step 1) (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve the purified 1,3-diketone intermediate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate and a catalytic amount of glacial acetic acid to the solution.
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude pyrazole product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-amine.
-
Data Presentation
The following tables summarize the type of quantitative data that would be collected and analyzed during the synthesis and evaluation of the hypothetical pyrazole insecticide.
| Table 1: Synthesis and Characterization Data | |
| Parameter | Value |
| Starting Material | This compound |
| Intermediate | 4-(3-fluorophenyl)-1,1,1-trifluoro-3-oxobutan-2-one |
| Final Product | 1-(3-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-amine |
| Yield (Step 1) | Typically 70-85% |
| Yield (Step 2) | Typically 65-80% |
| Overall Yield | Calculated based on step-wise yields |
| Melting Point | To be determined |
| 1H NMR, 13C NMR, 19F NMR | Spectra to confirm structure |
| Mass Spectrometry (MS) | To confirm molecular weight |
| Purity (HPLC) | >98% |
| Table 2: Insecticidal Activity Data (Hypothetical) | |
| Target Pest | LC50 (ppm) |
| Housefly (Musca domestica) | To be determined |
| Diamondback moth (Plutella xylostella) | To be determined |
| Green peach aphid (Myzus persicae) | To be determined |
| Reference Standard (e.g., Fipronil) | |
| Housefly (Musca domestica) | Known value |
| Diamondback moth (Plutella xylostella) | Known value |
| Green peach aphid (Myzus persicae) | Known value |
Mandatory Visualizations
Experimental Workflow
Plausible Biological Signaling Pathway: GABA-gated Chloride Channel Inhibition
Many pyrazole-based insecticides act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects. This leads to hyperexcitation and eventual death of the insect.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel agrochemicals. Its trifluoromethyl and fluorophenyl moieties are desirable features for enhancing the biological efficacy and metabolic stability of active ingredients. While a direct, commercialized application is not yet widely reported, the potential for its use in the synthesis of potent insecticides, such as pyrazole derivatives, is significant. The provided hypothetical synthetic protocol and workflows offer a practical guide for researchers exploring the utility of this compound in agrochemical discovery and development. Further research into the reactions of this compound is warranted to unlock its full potential in creating the next generation of crop protection agents.
Application Notes and Protocols for the Biocatalytic Conversion of 2,2,2-Trifluoroacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biocatalytic strategies for the asymmetric conversion of 2,2,2-trifluoroacetophenone and its derivatives into valuable chiral trifluoromethylated alcohols. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit distinct biological activities. Biocatalysis offers a green and efficient alternative to traditional chemical methods for producing these chiral molecules.
Data Presentation: Asymmetric Bioreduction of 2,2,2-Trifluoroacetophenone Derivatives
The following tables summarize the quantitative data from various studies on the biocatalytic reduction of 2,2,2-trifluoroacetophenone and its substituted analogs. These tables highlight the performance of different biocatalysts, including whole-cell systems and isolated enzymes, in terms of conversion and enantioselectivity.
Table 1: Bioreduction of 2,2,2-Trifluoroacetophenone and Derivatives by Marine Fungi
| Substrate | Biocatalyst (Fungus) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| 2,2,2-Trifluoroacetophenone | Botryosphaeria sp. CBMAI 1197 | >99 | >99 | (S) |
| Eutypella sp. CBMAI 1196 | 65 | >99 | (S) | |
| Hidropisphaera sp. CBMAI 1194 | 12 | >99 | (S) | |
| Xylaria sp. CBMAI 1195 | 5 | >99 | (S) | |
| 1-(2-(Trifluoromethyl)phenyl)ethanone | Botryosphaeria sp. CBMAI 1197 | 91 | >99 | (S) |
| Hidropisphaera sp. CBMAI 1194 | 88 | >99 | (S) | |
| 1-(2,4,5-Trifluorophenyl)ethanone | Botryosphaeria sp. CBMAI 1197 | 93 | >99 | (R) |
| Hidropisphaera sp. CBMAI 1194 | >99 | 53 | (S) |
Table 2: Performance of Various Biocatalysts in the Reduction of Trifluoroacetophenone Derivatives
| Substrate | Biocatalyst | Biocatalyst Type | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| 2,2,2-Trifluoroacetophenone | Thermoanaerobacter pseudethanolicus ADH (TeSADH) mutants | Isolated Enzyme | High | High | (S) |
| 2',6'-Dichloro-3'-fluoroacetophenone | Engineered Ketoreductase (from Lactobacillus) | Isolated Enzyme | >95 | >99 | (S) |
| Various aryl trifluoromethyl ketones | Ketoreductase K234 | Isolated Enzyme | Excellent | Favorable | Not specified |
| 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | Hansenula polymorpha ketoreductase | Isolated Enzyme | High | 100 | (S) |
Experimental Protocols
This section provides detailed methodologies for key experiments in the biocatalytic conversion of 2,2,2-trifluoroacetophenone derivatives.
Protocol for Whole-Cell Bioreduction of 2,2,2-Trifluoroacetophenone using Marine Fungi
This protocol is adapted from the methodology used for the bioreduction of fluoroacetophenone derivatives by endophytic fungi.
1. Fungal Culture Preparation:
-
Inoculate the desired marine fungus (e.g., Botryosphaeria sp. CBMAI 1197) into a 250 mL Erlenmeyer flask containing 100 mL of a suitable liquid medium (e.g., Malt Extract Broth).
-
Incubate the flask at 28 °C with shaking at 150 rpm for 5-7 days, or until sufficient mycelial growth is observed.
2. Biotransformation Reaction:
-
To the fungal culture, add the 2,2,2-trifluoroacetophenone derivative substrate (e.g., 20 mg) dissolved in a minimal amount of a biocompatible solvent like DMSO (e.g., 200 µL).
-
Continue the incubation under the same conditions (28 °C, 150 rpm) for the desired reaction time (e.g., 24-72 hours). Monitor the reaction progress by taking aliquots at different time intervals.
3. Product Extraction and Analysis:
-
After the reaction, saturate the aqueous phase with NaCl.
-
Extract the product from the culture medium with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the conversion and enantiomeric excess of the resulting chiral alcohol using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable chiral column.
Protocol for Asymmetric Reduction using Recombinant E. coli Whole Cells
This protocol outlines a general procedure for the asymmetric reduction of ketones using recombinant E. coli cells expressing a ketoreductase (KRED) or alcohol dehydrogenase (ADH).
1. Expression of the Recombinant Enzyme:
-
Transform E. coli cells (e.g., BL21(DE3)) with a suitable expression vector containing the gene for the desired ketoreductase.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37 °C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue the incubation at a lower temperature (e.g., 18-25 °C) for 12-16 hours.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).
2. Whole-Cell Bioreduction:
-
Resuspend the harvested E. coli cells in a reaction buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).
-
Add the 2,2,2-trifluoroacetophenone derivative substrate to the cell suspension. For poorly soluble substrates, a co-solvent like isopropanol can be used, which can also serve as a co-substrate for cofactor regeneration.
-
If a cofactor regeneration system is required, add a co-substrate such as glucose or isopropanol. For systems with a co-expressed glucose dehydrogenase (GDH), glucose is added.
-
Incubate the reaction mixture at a suitable temperature (e.g., 30 °C) with shaking.
3. Work-up and Analysis:
-
Extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and concentrate it.
-
Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.
Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Trifluoromethylated Alcohol
This protocol describes a general procedure for the kinetic resolution of a racemic trifluoromethylated alcohol via lipase-catalyzed acylation.
1. Reaction Setup:
-
In a vial, dissolve the racemic trifluoromethylated alcohol (e.g., (±)-1-(trifluoromethyl)phenylethanol) in a suitable organic solvent (e.g., toluene or hexane).
-
Add an acyl donor, such as vinyl acetate or acetic anhydride.
-
Add the lipase preparation (e.g., immobilized Candida antarctica lipase B - Novozym 435). The amount of lipase will depend on its activity.
2. Enzymatic Reaction:
-
Incubate the reaction mixture at a specific temperature (e.g., 30-45 °C) with shaking.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to obtain both enantiomers in high enantiomeric excess.
3. Product Separation:
-
Once the desired conversion is reached, separate the enzyme from the reaction mixture by filtration.
-
The unreacted alcohol and the formed ester can be separated by column chromatography on silica gel.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts in the biocatalytic conversion of 2,2,2-trifluoroacetophenone derivatives.
Application Notes & Protocols for the Quantification of 2,2,2,3'-Tetrafluoroacetophenone
Introduction
2,2,2,3'-Tetrafluoroacetophenone is a fluorinated aryl ketone of interest in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and research applications. Due to the limited availability of specific validated analytical methods in published literature for this particular isomer, this document provides detailed proposed protocols for its quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are based on established analytical principles for similar fluorinated and aromatic compounds.
Proposed Analytical Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and reaction mixtures where the analyte concentration is relatively high.
1. Experimental Protocol: HPLC-UV
a. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvent delivery system capable of isocratic and gradient elution.
-
Autosampler.
-
Data acquisition and processing software.
-
Reference standard of this compound (99%+ purity).
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
b. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
c. Chromatographic Conditions
-
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound).
-
Run Time: 10 minutes.
d. Method Validation Parameters (Hypothetical Data)
The following table summarizes the typical validation parameters that should be established for this method.
| Parameter | Specification |
| Linearity | |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy | |
| Recovery | 98.0% - 102.0% |
| Precision | |
| Repeatability (RSD) | ≤ 2.0% |
| Intermediate Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Specificity | No interference from blank and placebo |
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Proposed Analytical Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it ideal for the quantification of trace amounts of this compound in complex matrices such as environmental samples or for impurity profiling.[1][2]
1. Experimental Protocol: GC-MS
a. Instrumentation and Materials
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler.
-
Data acquisition and processing software.
-
Reference standard of this compound (99%+ purity).
-
High purity solvents (e.g., hexane, ethyl acetate).
-
Internal standard (e.g., 4,4'-Difluorobiphenyl).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Vials with PTFE-lined septa.
b. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of ethyl acetate.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4,4'-Difluorobiphenyl and dissolve in 100 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with ethyl acetate to obtain concentrations in the desired calibration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Each standard should contain a fixed concentration of the internal standard.
-
Sample Preparation: Extract the sample with a suitable solvent. The extract may require cleanup using solid-phase extraction (SPE) depending on the matrix.[1] The final extract should be spiked with the internal standard to the same concentration as in the working standards.
c. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
d. Method Validation Parameters (Hypothetical Data)
| Parameter | Specification |
| Linearity | |
| Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy | |
| Recovery | 95.0% - 105.0% |
| Precision | |
| Repeatability (RSD) | ≤ 5.0% |
| Intermediate Precision (RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Specificity | No interfering peaks at the retention times of the analyte and internal standard. |
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Disclaimer: The analytical methods and associated data presented in these application notes are proposed based on general scientific principles for similar compounds. It is essential for researchers, scientists, and drug development professionals to perform a full method development and validation study to ensure the suitability of the chosen method for their specific application and sample matrix.
References
Application Notes and Protocols for the Photocyclization of Fluorinated Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the photocyclization of ortho-alkylated fluorinated acetophenones to form highly strained benzocyclobutenols. This class of reaction is of significant interest for applications in solar energy storage and as a synthetic tool for accessing unique molecular scaffolds.[1][2][3][4] The protocols outlined below cover the synthesis of fluorinated acetophenone precursors and their subsequent photochemical conversion. Emphasis is placed on the role of the trifluoromethyl group in promoting efficient cyclization and enhancing product stability.[1][2][3][4] Quantitative data on reaction yields are presented, and detailed experimental setups are described.
Introduction
The photochemical intramolecular hydrogen abstraction by an excited carbonyl group, known as the Norrish-Yang reaction, is a powerful tool in organic synthesis. In the case of ortho-alkylated acetophenones, this reaction proceeds via a 1,5-hydrogen atom transfer to form a biradical intermediate, which can then cyclize to a benzocyclobutenol. The introduction of fluorine atoms, particularly a trifluoromethyl group, on the acetyl moiety has been shown to significantly improve the efficiency and yield of this photocyclization.[1][2][3][4] This is attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl oxygen in the excited state, thereby facilitating the initial hydrogen abstraction. Furthermore, the resulting trifluoromethyl-substituted benzocyclobutenols exhibit remarkable thermal stability, making them promising candidates for molecular solar thermal (MOST) energy storage systems.[1][2][3][4]
These application notes provide a comprehensive guide for the synthesis of a key fluorinated acetophenone precursor and its subsequent photocyclization, based on the findings of Maag et al. (2024).[1][2]
Data Presentation
The following table summarizes the quantitative data for the synthesis of the fluorinated acetophenone precursor and its photocyclization product.
| Compound | Structure | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 1-(2-methylphenyl)-2,2,2-trifluoroethan-1-one | 188.15 | 85 | Colorless oil | |
| 1-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol | 188.15 | >99 | White solid |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-methylphenyl)-2,2,2-trifluoroethan-1-one
This protocol describes the synthesis of the fluorinated acetophenone precursor via a Grignard reaction.
Materials:
-
1-Bromo-2-methylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-2-methylbenzene (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction starts, add the remaining solution of 1-bromo-2-methylbenzene dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Trifluoroacetate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous diethyl ether or THF dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-(2-methylphenyl)-2,2,2-trifluoroethan-1-one as a colorless oil.
-
Characterization:
-
The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Photocyclization to 1-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol
This protocol details the photochemical conversion of the fluorinated acetophenone to the corresponding benzocyclobutenol.
Materials:
-
1-(2-methylphenyl)-2,2,2-trifluoroethan-1-one
-
Anhydrous and degassed solvent (e.g., acetonitrile, cyclohexane)
-
Photochemical reactor (e.g., batch reactor with a medium-pressure mercury lamp or LED array)
-
Quartz or Pyrex reaction vessel
-
Cooling system for the lamp and reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas for deoxygenation
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup:
-
Dissolve 1-(2-methylphenyl)-2,2,2-trifluoroethan-1-one in the chosen anhydrous and degassed solvent in the photochemical reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to minimize intermolecular side reactions.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen can quench the excited triplet state of the ketone, reducing the reaction efficiency.
-
Place the reaction vessel in the photochemical reactor and ensure the cooling system is active to maintain a constant temperature (typically room temperature).
-
-
Irradiation:
-
Irradiate the solution with a suitable light source. A medium-pressure mercury lamp (which has strong emission lines at 313 and 366 nm) or a high-power LED (e.g., 365 nm) are effective. The use of a Pyrex filter is recommended to cut off short-wavelength UV light (< 290 nm) which can cause product decomposition.
-
Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy. The reaction is typically complete within a few hours, depending on the light source intensity and the scale of the reaction.
-
-
Work-up and Purification:
-
Once the starting material is consumed, stop the irradiation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The product is often obtained in high purity. If necessary, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization:
-
The final product, 1-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol, should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. X-ray crystallography can be used to confirm the structure of the strained bicyclic system.
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the photocyclization.
Experimental Workflow
Caption: General experimental workflow for photocyclization.
References
Application Notes and Protocols: Proposed Synthesis of Azaheterocycles Using 2,2,2,3'-Tetrafluoroacetophenone
Disclaimer: Extensive literature searches did not yield specific established protocols for the use of 2,2,2,3'-tetrafluoroacetophenone in the synthesis of azaheterocycles. The following application notes and protocols are proposed based on analogous reactions of other trifluoromethyl ketones and general principles of heterocyclic chemistry. These methods require experimental validation.
Introduction
Azaheterocycles are a critical class of compounds in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound, with its reactive trifluoromethyl ketone moiety and an electronically modified aromatic ring, presents itself as a potentially valuable, yet underexplored, building block for the synthesis of novel fluorinated azaheterocycles.
The trifluoromethyl group's strong electron-withdrawing nature activates the carbonyl group for nucleophilic attack, a key step in many cyclocondensation reactions used to form heterocyclic rings. This document outlines potential synthetic routes for the preparation of various azaheterocycles, such as pyrimidines, pyridines, and quinolines, starting from this compound.
Proposed Synthetic Applications
The general strategy for constructing azaheterocycles from this compound involves its reaction with various binucleophiles. The ketone can react with compounds containing two nucleophilic sites (e.g., diamines, ureas, amidines) to form a heterocyclic ring through a cyclocondensation reaction.
Application Note 1: Synthesis of Fluorinated Pyrimidines
Principle: The Biginelli reaction or similar cyclocondensations can be adapted to synthesize dihydropyrimidines and pyrimidines. The reaction of this compound with a β-dicarbonyl compound and urea or thiourea under acidic conditions could potentially yield the corresponding fluorinated dihydropyrimidinone or -thione.
Proposed Reaction Scheme:
Caption: Proposed Biginelli-type reaction for pyrimidine synthesis.
Experimental Protocol (Hypothetical)
Synthesis of 4-(3-Fluorophenyl)-6-methyl-2-oxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | Ethyl acetoacetate (1.1 eq) |
| Reactant 3 | Urea (1.5 eq) |
| Catalyst | p-Toluenesulfonic acid (0.2 eq) |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12-24 hours (monitor by TLC) |
| Work-up | Neutralization, Extraction, Crystallization |
| Expected Yield | Variable (requires optimization) |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (1.1 mmol), urea (1.5 mmol), and ethanol (10 mL).
-
Add p-toluenesulfonic acid (0.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Application Note 2: Synthesis of Fluorinated Pyridines
Principle: A Hantzsch-type pyridine synthesis could be explored. This would involve a one-pot condensation of this compound, an aldehyde, and a β-ketoester with an ammonia source.
Proposed Reaction Scheme:
Caption: Proposed Hantzsch-type reaction for pyridine synthesis.
Experimental Protocol (Hypothetical)
Synthesis of a 2,6-Disubstituted-4-(3-fluorophenyl)-3,5-dicarboethoxy-4-(trifluoromethyl)-1,4-dihydropyridine
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | Aldehyde (e.g., Benzaldehyde) (1.0 eq) |
| Reactant 3 | Ethyl acetoacetate (1.0 eq) |
| Reactant 4 | Ammonium acetate (1.2 eq) |
| Solvent | Acetic Acid or Ethanol |
| Temperature | Reflux |
| Reaction Time | 8-16 hours (monitor by TLC) |
| Work-up | Precipitation, Filtration, Washing |
| Expected Yield | Variable (requires optimization) |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the chosen aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in glacial acetic acid (10 mL).
-
Add ammonium acetate (1.2 mmol) to the solution.
-
Heat the mixture to reflux for 8-16 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The resulting dihydropyridine can be oxidized to the corresponding pyridine using an appropriate oxidizing agent (e.g., ceric ammonium nitrate, DDQ) in a subsequent step.
Application Note 3: Synthesis of Fluorinated Quinolines
Principle: A Friedländer annulation or a similar cyclization could be a viable route. This would involve the reaction of this compound with a 2-aminoaryl aldehyde or ketone under acid or base catalysis.
Proposed Reaction Scheme:
Caption: Proposed Friedländer synthesis of quinolines.
Experimental Protocol (Hypothetical)
Synthesis of 2-(3-Fluorophenyl)-4-(trifluoromethyl)quinoline
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | 2-Aminobenzaldehyde (1.0 eq) |
| Catalyst | Piperidine (catalytic amount) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-12 hours (monitor by TLC) |
| Work-up | Cooling, Filtration, Recrystallization |
| Expected Yield | Variable (requires optimization) |
Procedure:
-
Combine this compound (1.0 mmol) and 2-aminobenzaldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 3-4 drops).
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Note for Researchers: The proposed protocols serve as a starting point for the exploration of this compound in azaheterocycle synthesis. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, will be crucial for achieving satisfactory yields and purity. Full characterization of the synthesized compounds using techniques such as NMR, Mass Spectrometry, and IR spectroscopy is essential to confirm their structures.
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,2,3'-Tetrafluoroacetophenone by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,2,2,3'-Tetrafluoroacetophenone via distillation. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physical Properties for Distillation
Accurate physical property data is crucial for a successful distillation. The following table summarizes the key properties for this compound.
| Property | Value | Source |
| CAS Number | 708-64-5 | [1][2][3] |
| Molecular Formula | C8H4F4O | [1][2] |
| Molecular Weight | 192.11 g/mol | [1][2][3] |
| Boiling Point | 79 °C at 50 mmHg | [1][2][4][5] |
| Density | 1.372 g/mL at 25 °C | [1][2][5] |
| Refractive Index | n20/D 1.444 | [1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure. Distilling at high temperatures can lead to thermal decomposition, reducing yield and purity.[6] Vacuum distillation lowers the boiling point, allowing for purification at a lower, safer temperature that preserves the integrity of the compound.[6]
Q2: What is the expected boiling point of this compound under my specific vacuum conditions?
A2: The boiling point is dependent on the pressure. The documented boiling point is 79 °C at 50 mmHg.[1][2][4][5] To estimate the boiling point at a different pressure, a pressure-temperature nomograph is a valuable tool. As a general rule, for every halving of the pressure, the boiling point will decrease by approximately 10-15 °C.
Q3: Can this compound form azeotropes?
Q4: What are the primary safety concerns when distilling this compound?
A4: Key safety considerations include:
-
Implosion Hazard: Always use glassware rated for vacuum and inspect it for cracks or defects before use.[9]
-
Chemical Hazards: this compound is flammable and an irritant.[1][2] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[9][10]
-
Thermal Burns: Use appropriate caution when working with heated distillation flasks and heating mantles.
-
Peroxide Formation: While not specifically documented for this compound, organic ketones can potentially form explosive peroxides. Do not distill to dryness.[11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No Product Distilling Over | - Vacuum level is insufficient.- Temperature of the heating bath is too low.- A leak is present in the system.- The condenser is too efficient, causing the product to reflux back into the pot. | - Check the vacuum pump and ensure it is pulling a sufficient vacuum.- Gradually increase the heating bath temperature.- Check all joints and connections for leaks using a vacuum gauge.- Consider reducing the coolant flow to the condenser or using a less efficient condenser. |
| Bumping or Unstable Boiling | - Uneven heating of the distillation flask.- Lack of a stirring mechanism or boiling chips.- The vacuum was applied too rapidly. | - Use a heating mantle with a magnetic stirrer for even heating.[11]- Add a magnetic stir bar to the distillation flask before heating.- Apply the vacuum gradually to the cooled system.[11] |
| Product is Discolored | - The distillation temperature is too high, causing decomposition.- The starting material is contaminated with high-boiling impurities.- Air leak in the system leading to oxidation. | - Improve the vacuum to lower the distillation temperature.- Consider a pre-purification step like column chromatography if significant colored impurities are present.- Thoroughly check for and repair any leaks in the distillation apparatus. |
| Low Yield | - Incomplete distillation.- Product loss due to leaks.- Hold-up in the distillation column or condenser.- Decomposition of the product. | - Ensure the distillation is run to completion (i.e., no more product is distilling at the set temperature and pressure).- Carefully inspect for any leaks.- Use a short-path distillation apparatus to minimize hold-up.- Lower the distillation temperature by improving the vacuum. |
| Pressure Fluctuations | - A leak in the system.- The vacuum pump is not functioning correctly.- Bumping of the liquid in the distillation flask. | - Check all seals and joints for leaks.- Service the vacuum pump (e.g., change the oil).- Ensure smooth boiling by using a magnetic stirrer and even heating.[6] |
Visual Guides
Experimental Workflow for Vacuum Distillation
References
- 1. 2,2,2,3′-テトラフルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 708-64-5 [amp.chemicalbook.com]
- 3. Acetophenone, 2,2,2,3'-tetrafluoro- (CAS 708-64-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. CAS RN 708-64-5 | Fisher Scientific [fishersci.ie]
- 5. chembk.com [chembk.com]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. vacuumfiltrations.com [vacuumfiltrations.com]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Purifying Fluorinated Ketones by Column Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying fluorinated ketones using column chromatography.
Troubleshooting Guide
Researchers may encounter several common issues during the purification of fluorinated ketones. This section provides a systematic approach to identifying and resolving these problems.
Problem 1: Poor or No Separation of the Fluorinated Ketone from Impurities
If your target compound is co-eluting with impurities, consider the following solutions:
-
Adjusting the Mobile Phase Polarity: Small changes to the solvent ratio can significantly impact separation. If the spots are too close on the Thin-Layer Chromatography (TLC) plate, try a less polar solvent system to improve resolution.[1]
-
Changing the Solvent System: If adjusting the polarity of your current system is ineffective, consider a different solvent mixture. For example, switching from ethyl acetate/hexane to dichloromethane/hexane can alter the selectivity of the separation.[1]
-
Employing Gradient Elution: For complex mixtures with compounds of varying polarities, a gradient elution is often effective. Start with a low-polarity solvent and gradually increase the polarity to separate compounds with different affinities for the stationary phase.[1][2]
-
Alternative Stationary Phases: If separation on silica gel is challenging due to similar polarities of the compounds, using a different stationary phase like alumina or a specialized fluorinated stationary phase may provide the necessary selectivity for fluorinated compounds.[1][3]
Problem 2: The Fluorinated Ketone is Tailing or Streaking on the Column
Tailing or streaking can lead to broader peaks and poorer separation. Here are potential causes and solutions:
-
Column Overloading: Loading an excessive amount of crude material can cause band broadening and tailing. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.[1]
-
Acidity of Silica Gel: Ketones can interact with the acidic silanol groups on the surface of the silica gel, which can lead to tailing.[1] To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to the eluent. Be aware that this will increase the eluent's polarity.[1]
-
Insufficient Solvent Polarity: If the Rf value of your compound on the TLC plate is very low (e.g., less than 0.1), the solvent system is not polar enough to move the compound efficiently down the column.[1] Gradually increase the percentage of the more polar solvent in your eluent system.[1]
-
Compound Degradation: Some fluorinated ketones are unstable and may decompose on silica gel, which can appear as streaking.[4][5][6] If you suspect this, minimizing the time the compound spends on the column by using a slightly more polar solvent system to speed up elution may help. Alternatively, switching to a less acidic stationary phase like neutral alumina could be beneficial.
Problem 3: The Fluorinated Ketone is Not Eluting from the Column
If your compound appears to be stuck at the top of the column, the mobile phase is likely not polar enough.
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture to increase the eluting power and move your compound down the column.[1]
Problem 4: Difficulty Visualizing the Fluorinated Ketone on a TLC Plate
If you are unable to see the spot for your fluorinated ketone on the TLC plate, try the following:
-
UV Visualization: Many fluorinated ketones are UV active and should be visible under a UV lamp.[1]
-
Staining: If the compound is not UV active, you may need to use a chemical stain. A p-anisaldehyde or ceric ammonium molybdate (CAM) stain can be effective for visualizing ketones.[7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying a fluorinated ketone on silica gel?
A1: A common starting point for the purification of moderately polar ketones is a mixture of ethyl acetate and hexane, typically in the range of 10-30% ethyl acetate in hexane.[1] It is always recommended to first determine the optimal solvent system by running a TLC.
Q2: What is the ideal Rf value for my fluorinated ketone in column chromatography?
A2: For optimal separation, the Rf value of your target compound on a TLC plate should ideally be between 0.2 and 0.4.[1] An Rf in this range generally ensures good resolution from impurities without requiring an excessively large volume of solvent for elution.
Q3: Can I use a fluorinated stationary phase for the purification of my fluorinated ketone?
A3: Yes, using a fluorinated stationary phase can be advantageous, especially for compounds that are difficult to separate on standard silica gel.[1] These phases can offer different selectivity and may lead to better retention and separation of fluorinated compounds.[3][8][9]
Q4: My fluorinated ketone seems to be decomposing during purification. What can I do?
A4: Decomposition on the column can be an issue for some sensitive fluorinated ketones.[4][5][6] To address this, you can try minimizing the purification time by using a faster flow rate or a slightly more polar eluent. Alternatively, switching to a more inert stationary phase, such as neutral alumina, or using a deactivated silica gel may prevent degradation.[1]
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis of Fluorinated Ketones on Silica Gel
| % Ethyl Acetate in Hexane | Approximate Rf Value | Suitability |
| 10% | ~0.3 | Good for initial separation from non-polar impurities.[1] |
| 20% | ~0.5 - 0.6 | May be suitable for faster elution if separation is good.[1] |
| 30% | > 0.7 | Likely too polar for good separation from more polar impurities.[1] |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature. It is advisable to co-spot the crude mixture with the starting material for accurate identification.[1]
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of a Fluorinated Ketone
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., starting with 10-30% ethyl acetate in hexane).[1]
-
Visualize the spots under a UV lamp and/or by staining to determine the separation.[1][7]
-
Optimize the solvent system to achieve an Rf value between 0.2 and 0.4 for the desired fluorinated ketone.[1]
-
-
Column Preparation (Slurry Method):
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.[1][10]
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.[10]
-
Drain the solvent until the level is just above the top layer of sand, ensuring the column does not run dry.[10]
-
-
Sample Loading:
-
Dissolve the crude fluorinated ketone in a minimal amount of the eluent or a low-boiling point solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Fraction Analysis and Product Isolation:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. silicycle.com [silicycle.com]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of 2,2,2,3'-Tetrafluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,2,2,3'-Tetrafluoroacetophenone. Our goal is to help you mitigate common side reactions and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of starting materials. |
| Moisture Contamination | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For Friedel-Crafts acylation, lower temperatures generally favor the desired para-product. For Grignard reactions, ensure the temperature is maintained as specified in the protocol, as deviations can lead to side reactions. |
| Poor Quality Reagents | Use high-purity starting materials and reagents. Impurities can lead to the formation of unexpected byproducts and lower the yield of the desired product. |
| Inefficient Grignard Reagent Formation | Activate the magnesium turnings before use (e.g., with iodine or 1,2-dibromoethane). Ensure the reaction is initiated before adding the bulk of the alkyl halide. |
Issue 2: Presence of Significant Amounts of Isomeric Byproducts
| Potential Cause | Recommended Solution |
| Friedel-Crafts Acylation: Formation of Ortho-Isomer | The fluorine atom in 1-bromo-3-fluorobenzene is an ortho-, para-director. While the desired product is the result of acylation at the position para to the bromine and meta to the fluorine, acylation ortho to the fluorine can occur. Lowering the reaction temperature can increase para-selectivity by favoring the sterically less hindered product.[1] |
| Friedel-Crafts Acylation: Formation of Other Isomers | The regioselectivity of Friedel-Crafts acylation can be influenced by the catalyst and solvent system. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and solvents to optimize the formation of the desired isomer. |
Issue 3: Formation of Polyacylated or Other High Molecular Weight Byproducts
| Potential Cause | Recommended Solution |
| Friedel-Crafts Acylation: Polyacylation | The initial acylation deactivates the aromatic ring, making a second acylation less favorable. However, harsh reaction conditions (high temperature, excess acylating agent) can promote polyacylation.[1] Use a stoichiometric amount of the acylating agent and maintain a moderate reaction temperature. |
| Grignard Reaction: Biphenyl Formation | A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide to form a biphenyl byproduct. This is favored by higher concentrations of the aryl halide and elevated temperatures.[2] Add the aryl halide slowly to the magnesium turnings to maintain a low concentration and control the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two primary methods for the synthesis of this compound are:
-
Friedel-Crafts Acylation: This involves the reaction of a substituted fluorobenzene derivative (e.g., 1-bromo-3-fluorobenzene) with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) in the presence of a Lewis acid catalyst.
-
Grignard Reaction: This route involves the preparation of a Grignard reagent from a halo-fluorobenzene (e.g., 3-fluorophenylmagnesium bromide from 1-bromo-3-fluorobenzene) followed by its reaction with a trifluoroacetylating agent like trifluoroacetic anhydride or ethyl trifluoroacetate.[3][4]
Q2: What are the expected side products in the Friedel-Crafts synthesis of this compound?
The most common side product is the ortho-substituted isomer, 2,2,2,2'-Tetrafluoroacetophenone.[1] Although the fluorine atom is an ortho, para-director, steric hindrance from the trifluoroacetyl group generally disfavors ortho-substitution.[1] Under harsh conditions, polyacylation can also occur, leading to the introduction of a second trifluoroacetyl group onto the aromatic ring.[1]
Q3: What are the common byproducts in the Grignard synthesis of this compound?
The primary byproduct in a Grignard synthesis is typically a biphenyl derivative, formed from the coupling of the Grignard reagent with the starting aryl halide.[2] In the case of using 1-bromo-3-fluorobenzene, the formation of 3,3'-difluorobiphenyl is a potential side reaction. Additionally, unreacted starting materials and products from the reaction of the Grignard reagent with any residual moisture will be present.
Q4: How can I purify the crude this compound?
Purification can typically be achieved through the following methods:
-
Aqueous Workup: The reaction mixture is often quenched with an aqueous acid solution (e.g., HCl) to neutralize the catalyst and any unreacted Grignard reagent.[5]
-
Extraction: The product is then extracted into an organic solvent.
-
Washing: The organic layer is washed with water and brine to remove water-soluble impurities.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.[5]
-
Distillation: The crude product can be purified by vacuum distillation to separate it from non-volatile impurities and byproducts with significantly different boiling points.[3][6]
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed to separate the desired product from closely related isomers and other byproducts.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation (Adapted from a general procedure for fluorobenzene acylation)
Materials:
-
1-Bromo-3-fluorobenzene
-
Trifluoroacetic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1-bromo-3-fluorobenzene (1.0 eq) to the dropping funnel, followed by trifluoroacetic anhydride (1.2 eq) dissolved in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Protocol 2: Synthesis of this compound via Grignard Reaction (Adapted from a general procedure for the synthesis of trifluoroacetophenones)
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromo-3-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic anhydride
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small amount of a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining 1-bromo-3-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dissolved in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthetic pathways to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 4. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]
- 5. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 6. data.epo.org [data.epo.org]
Technical Support Center: Purification of 2,2,2,3'-Tetrafluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,2,2,3'-Tetrafluoroacetophenone.
Troubleshooting Guide
Issue: Low purity of this compound after synthesis.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure completion. If the reaction has stalled, consider adjusting reaction time, temperature, or reagent stoichiometry. |
| Side Reactions | Identify potential side products based on the synthetic route. Common impurities in Friedel-Crafts acylation reactions (a likely synthesis route) include isomers and poly-acylated products. Purification methods like column chromatography or fractional distillation can be employed to separate these impurities. |
| Residual Starting Materials | Unreacted starting materials are common impurities. These can often be removed by an appropriate aqueous workup (e.g., washing with a mild base to remove acidic starting materials) or by purification techniques such as distillation or chromatography. |
| Solvent Impurities | Ensure the use of high-purity, dry solvents for the reaction and workup to prevent the introduction of extraneous impurities.[1][2] |
Issue: Difficulty in removing a specific, persistent impurity.
| Potential Cause | Suggested Solution |
| Co-eluting Impurity in Column Chromatography | Optimize the chromatographic conditions. Experiment with different solvent systems (e.g., varying the polarity with hexane/ethyl acetate or dichloromethane/methanol mixtures). Consider using specialized HPLC columns, such as those with pentafluorophenyl (PFP) stationary phases, which can offer different selectivity for fluorinated compounds.[3][4][5][6] |
| Azeotrope Formation during Distillation | If the impurity forms an azeotrope with the product, simple distillation will be ineffective. Consider vacuum distillation to alter the boiling points or explore alternative purification methods like preparative chromatography or recrystallization. |
| Structurally Similar Impurity | If the impurity is a structural isomer, separation can be challenging. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be required for effective separation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
| Property | Value for 2,2,2,4'-Tetrafluoroacetophenone (for reference) |
| Molecular Weight | 192.11 g/mol [7][8] |
| Boiling Point | 66-67 °C at 34 mmHg[7][8] |
| Melting Point | 24-27 °C[7][8] |
| Density | 1.37 g/mL at 25 °C[7][8] |
| Appearance | Likely a liquid or low-melting solid[7][8] |
Q2: What are the most common methods for purifying this compound?
The most common and effective purification methods for compounds of this class are:
-
Distillation: Particularly effective for removing non-volatile impurities or those with significantly different boiling points. Vacuum distillation is often preferred to reduce the temperature and prevent compound degradation.[9][10][11]
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities. Silica gel is a common stationary phase.[12]
-
Recrystallization: If the compound is a solid at room temperature, recrystallization can be a highly effective method for achieving high purity.[13][14][15][16]
Q3: How do I choose the right purification method?
The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.
Caption: Decision workflow for selecting a purification method.
Q4: What are some potential impurities I should be aware of?
Without a specific synthetic route, we can anticipate common types of impurities:
-
Starting Materials: Unreacted 1-fluoro-3-iodobenzene (or similar precursor) and the acylating agent.
-
Isomeric Products: Positional isomers (e.g., 2,2,2,2'- or 2,2,2,4'-Tetrafluoroacetophenone) may form depending on the directing effects of the fluorine substituent during synthesis.
-
Byproducts from Side Reactions: Products from self-condensation of the starting materials or other side reactions.
-
Desfluoro Impurities: In some cases, loss of a fluorine atom can occur, leading to impurities like 2,2,2-trifluoroacetophenone.[17]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[12] The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC or another appropriate analytical technique to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Experimental workflow for column chromatography purification.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for separating this compound from non-volatile impurities or those with a significantly different boiling point.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation and Collection: Collect the fraction that distills at a constant temperature and pressure. The expected boiling point will be lower than the atmospheric boiling point. For reference, 2,2,2,4'-Tetrafluoroacetophenone boils at 66-67 °C at 34 mmHg.[7][8]
-
Completion: Stop the distillation when the temperature begins to drop or when most of the product has been collected.
-
Isolation: Carefully release the vacuum and collect the purified product from the receiving flask.
Protocol 3: Purification by Recrystallization
This method is applicable if this compound is a solid at room temperature.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[13]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can improve the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Fluorinated columns [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [restek.com]
- 6. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [restek.com]
- 7. 2,2,2,4 -Tetrafluoroacetophenone 99 655-32-3 [sigmaaldrich.com]
- 8. 2,2,2,4 -Tetrafluoroacetophenone 99 655-32-3 [sigmaaldrich.com]
- 9. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]
- 10. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 11. EP1724266A1 - Process for producing 2,2,3,3-tetrafluorooxetane - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. BJOC - Co-crystallization of an organic solid and a tetraaryladamantane at room temperature [beilstein-journals.org]
- 16. WO2010002712A2 - Method of crystallization - Google Patents [patents.google.com]
- 17. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction yield for the synthesis of trifluoromethyl ketones
Welcome to the technical support center for the synthesis of trifluoromethyl ketones. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoromethyl ketones?
A1: Trifluoromethyl ketones are valuable compounds, and several synthetic strategies exist for their preparation. The most common methods involve the nucleophilic trifluoromethylation of carbonyl precursors. Key approaches include:
-
Trifluoromethylation of Esters: This is a widely used method where an ester is treated with a trifluoromethylating agent. Reagents like (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) in the presence of a fluoride initiator, or fluoroform (HCF₃) with a strong base, are common.[1][2][3][4][5]
-
Trifluoromethylation of Carboxylic Acids: Carboxylic acids can be converted to trifluoromethyl ketones. One method involves the in-situ generation of an acid chloride followed by treatment with trifluoroacetic anhydride and a base like pyridine.[6] Another approach uses fluoroarenes to mediate the trifluoromethylation.[7]
-
Trifluoromethylation of Aldehydes: Aldehydes can be trifluoromethylated to form trifluoromethyl carbinols, which are then oxidized to the corresponding ketones. Alternatively, some methods allow for the direct conversion of aldehydes to trifluoromethyl ketones.[7]
Q2: I am getting a low yield in my reaction. What are the potential causes?
A2: Low yields are a common issue and can stem from several factors:
-
Substrate Reactivity: Sterically hindered substrates or those with certain electronic properties may react sluggishly. For instance, sterically demanding esters like methyl 1-naphthoate show lower yields compared to less hindered analogues.[1][3][8]
-
Reagent Purity and Activity: The purity and activity of the trifluoromethylating agent and other reagents are crucial. The Ruppert-Prakash reagent should be handled under anhydrous conditions to prevent deactivation.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact yield. For example, in the trifluoromethylation of hindered primary acid chlorides, changing the solvent from CH₂Cl₂ to toluene and increasing the temperature can improve yields.[6]
-
Side Reactions: Competing side reactions, such as enolization of the starting material or decomposition of the trifluoromethyl anion, can consume reagents and reduce the desired product yield.[1][2][9]
-
Work-up and Purification: Product loss during aqueous work-up (due to hydrate formation) or purification can lead to lower isolated yields.
Q3: What are common side reactions, and how can I minimize them?
A3: Several side reactions can occur during the synthesis of trifluoromethyl ketones:
-
Enolization: For carbonyl compounds with α-protons, enolization can be a significant competing pathway, especially when using strong bases. The resulting enolate can be trapped, leading to silyl enol ethers as byproducts when using TMSCF₃.[9] To minimize this, using a milder base or a substrate without α-protons is advisable.
-
Difluorocarbene Formation: The trifluoromethyl anion (CF₃⁻) can decompose to form highly reactive difluorocarbene (:CF₂), particularly when generated from fluoroform or with certain activators for the Ruppert-Prakash reagent.[1][2][9] This can be mitigated by carefully controlling the reaction temperature and the choice of initiator.
-
Double Addition: In some cases, the product trifluoromethyl ketone can undergo a second trifluoromethylation to form a tertiary alcohol. This is less common with esters as the tetrahedral intermediate is relatively stable.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive trifluoromethylating reagent. | Ensure the Ruppert-Prakash reagent (TMSCF₃) is fresh and has been stored under anhydrous conditions. |
| Insufficient activation of the trifluoromethylating reagent. | For TMSCF₃, ensure a suitable nucleophilic initiator (e.g., CsF, TBAF) is used in catalytic amounts.[4][5][9] For HCF₃, use a strong, non-nucleophilic base like KHMDS.[1][2][3] | |
| Low reaction temperature. | For sterically hindered substrates, increasing the reaction temperature may be necessary. For example, from room temperature to 60-65 °C.[6] | |
| Unsuitable solvent. | The choice of solvent can be critical. For HCF₃-based reactions, triglyme has been shown to be effective.[1][2][3] For certain acid chlorides, toluene is superior to dichloromethane.[6] | |
| Formation of Multiple Byproducts | Presence of water or protic impurities. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Water can quench the trifluoromethyl anion.[9] |
| Enolizable starting material. | If your substrate has acidic α-protons, consider using a milder base or modifying the substrate to prevent enolization. | |
| Decomposition of the CF₃⁻ anion. | Maintain the recommended reaction temperature. For reactions generating the CF₃⁻ anion, lower temperatures (e.g., -40 °C for HCF₃/KHMDS) can improve its stability.[1][2][3] | |
| Difficulty in Product Purification | Formation of stable hydrates. | Trifluoromethyl ketones can form stable hydrates, which can complicate extraction and purification. Purification by silica gel column chromatography can often break down these hydrates.[2] |
| Similar polarity of product and byproducts. | Optimize the reaction to minimize side products. Flash column chromatography is a common purification method.[9] |
Quantitative Data Summary
Table 1: Effect of Base and Solvent on the Trifluoromethylation of Methyl 2-naphthoate with HCF₃ [1][8]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | t-BuOK (2.0) | Triglyme | -40 | 29 |
| 2 | t-BuOK (2.0) | THF | -40 | 5 |
| 3 | t-BuOK (2.0) | Toluene | -40 | 0 |
| 4 | KHMDS (2.0) | Triglyme | -40 | 75 |
| 5 | NaHMDS (2.0) | Triglyme | -40 | 65 |
| 6 | LiHMDS (2.0) | Triglyme | -40 | 58 |
Table 2: Substrate Scope for the Trifluoromethylation of Esters with HCF₃/KHMDS in Triglyme [1][3][8]
| Substrate (Methyl Ester) | Product Yield (%) |
| 2-Naphthoate | 75 |
| 1-Naphthoate | 37 |
| 4-Chlorobenzoate | 63 |
| 4-Bromobenzoate | 58 |
| 4-Iodobenzoate | 56 |
| 4-(tert-Butyl)benzoate | 92 |
| 4-Methoxybenzoate | 45 |
| Adamantane-1-carboxylate | 62 |
Experimental Protocols
Protocol 1: Trifluoromethylation of an Ester using HCF₃ and KHMDS [1][2][3]
-
Preparation: In an oven-dried test tube under an inert atmosphere (e.g., argon), dissolve the methyl ester substrate (0.4 mmol) in triglyme (0.7 mL).
-
Cooling: Cool the reaction mixture to -40 °C using an appropriate cooling bath.
-
Reagent Addition: Add a solution of potassium hexamethyldisilazide (KHMDS) (0.8 mmol, 2.0 equiv.) in toluene to the cooled mixture.
-
Fluoroform Addition: Bubble fluoroform (HCF₃) gas (0.44 mmol, 1.1 equiv.) through the reaction mixture.
-
Reaction: Stir the reaction at -40 °C and monitor its progress by TLC or GC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Trifluoromethylation of a Carboxylic Acid using Trifluoroacetic Anhydride [6]
-
Acid Chloride Formation (if starting from carboxylic acid): In an oven-dried, three-necked round-bottomed flask under an inert atmosphere, slurry aluminum chloride (2.0 equiv.) in dichloromethane. Add the carboxylic acid (1.0 equiv.) and stir at room temperature for 2.5 hours to form the corresponding acid chloride.
-
Reaction Setup: To the stirred slurry, add trifluoroacetic anhydride (4.5 equiv.).
-
Base Addition: Add pyridine (6.0 equiv.) dropwise, maintaining the internal temperature below 40 °C.
-
Heating: Heat the reaction mixture to 60-65 °C for 4 hours.
-
Cooling and Quenching: Cool the reaction mixture to 2 °C in an ice-water bath and quench by the slow addition of water.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: Anionic chain mechanism for the Ruppert-Prakash reagent.
References
- 1. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones with (Trifluoromethyl)trimethylsilane [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Complex ¹⁹F NMR Spectra of Fluorinated Organic Molecules
Welcome to the technical support center for ¹⁹F NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and refine your ¹⁹F NMR experiments, particularly when dealing with complex fluorinated organic molecules.
Frequently Asked Questions (FAQs)
Q1: My ¹⁹F NMR spectrum shows broad peaks. What are the potential causes and solutions?
A1: Broadening of signals in ¹⁹F NMR spectra can arise from several factors:
-
Chemical Exchange: Fluorine nuclei exchanging between different chemical environments on a timescale comparable to the NMR experiment can lead to broadened signals.[1][2]
-
Troubleshooting: Try acquiring spectra at different temperatures. Lowering the temperature can slow down the exchange process, potentially resolving the broad signal into distinct, sharper peaks. Conversely, increasing the temperature might lead to a single, sharp, averaged signal if the exchange becomes rapid on the NMR timescale.
-
-
Paramagnetic Species: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.
-
Troubleshooting: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using the freeze-pump-thaw method. Adding a chelating agent like EDTA can help sequester paramagnetic metal ions.
-
-
Quadrupolar Nuclei: If the fluorine atom is coupled to a quadrupolar nucleus (e.g., ¹⁴N), this can lead to broadened signals.
-
Troubleshooting: This is an inherent property of the molecule. Sometimes, specific decoupling sequences can help, but often this broadening is unavoidable.
-
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad lineshapes for all signals.
-
Troubleshooting: Carefully shim the spectrometer for each sample to optimize the magnetic field homogeneity.
-
Q2: I'm observing more signals in my ¹⁹F NMR spectrum than expected. What could be the reason?
A2: The presence of unexpected signals can be due to:
-
Diastereomers or Enantiomers: If your molecule is chiral and you are using a chiral solvent or a chiral resolving agent, you may see separate signals for each enantiomer. Diastereomers are chemically distinct and will generally show different ¹⁹F chemical shifts.
-
Rotational Isomers (Rotamers): Restricted rotation around a single bond can lead to the existence of stable rotational isomers, each giving rise to a distinct set of ¹⁹F NMR signals.
-
Impurities: The sample may contain fluorinated impurities from the synthesis or starting materials.
-
Troubleshooting: Check the purity of your sample using other analytical techniques like LC-MS or GC-MS.
-
-
Degradation: The compound may be degrading in the NMR solvent.
-
Troubleshooting: Acquire the spectrum immediately after sample preparation and monitor it over time to check for changes.
-
Q3: The chemical shifts in my ¹⁹F NMR spectrum are different from the literature values. Why is this happening?
A3: ¹⁹F chemical shifts are highly sensitive to their environment.[1][3][4] Discrepancies with literature values can be attributed to:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence fluorine chemical shifts.[5][6][7] A change in solvent can lead to shifts of several ppm.
-
Concentration Effects: The concentration of the analyte can affect the chemical shift, especially if intermolecular interactions like hydrogen bonding are present.
-
Temperature Effects: Temperature can influence conformational equilibria and intermolecular interactions, leading to changes in chemical shifts.[3]
-
Referencing: Ensure that you are using the same reference standard as reported in the literature. The standard for ¹⁹F NMR is typically CFCl₃ (trichlorofluoromethane) at 0 ppm.[3] If an external reference is used, susceptibility corrections may be necessary.
Troubleshooting Guides
Guide 1: Dealing with Complex Coupling Patterns (Second-Order Effects)
When the chemical shift difference (in Hz) between two coupled nuclei is not much larger than their coupling constant (J), second-order effects can arise, leading to complex and non-intuitive splitting patterns.
Problem: My spectrum shows "roofing" (leaning of multiplets towards each other) and the splitting patterns are not simple first-order multiplets (e.g., doublets, triplets).
Solution Workflow:
Caption: Workflow for addressing complex coupling patterns.
Experimental Protocol: Spectral Simulation
-
Acquire a high-resolution ¹⁹F NMR spectrum.
-
Identify the coupled spin system.
-
Use NMR simulation software (e.g., MestReNova, TopSpin).
-
Input the approximate chemical shifts and estimated coupling constants for the spin system.
-
Simulate the spectrum.
-
Iteratively adjust the chemical shifts and coupling constants until the simulated spectrum visually matches the experimental spectrum.
Guide 2: Investigating Solvent Effects on Chemical Shifts
Problem: Unsure if observed chemical shift changes are due to structural changes or solvent interactions.
Experimental Protocol: Solvent Titration
-
Prepare a stock solution of your fluorinated compound in a non-polar, aprotic solvent (e.g., cyclohexane-d₁₂).
-
Acquire a ¹⁹F NMR spectrum of this solution.
-
Prepare a series of NMR samples with increasing amounts of a more polar or hydrogen-bonding solvent (e.g., methanol-d₄, DMSO-d₆). Keep the concentration of the fluorinated compound constant.
-
Acquire a ¹⁹F NMR spectrum for each sample.
-
Plot the ¹⁹F chemical shift as a function of the mole fraction of the polar solvent. A significant change in chemical shift indicates a strong solvent effect.
Data Presentation: Solvent Effects on ¹⁹F Chemical Shift of a Hypothetical Fluorinated Phenol
| Solvent System (Mole Fraction of Methanol-d₄) | ¹⁹F Chemical Shift (ppm) |
| 0.0 | -165.2 |
| 0.2 | -164.5 |
| 0.4 | -163.8 |
| 0.6 | -163.1 |
| 0.8 | -162.5 |
| 1.0 | -162.0 |
Advanced Topics
The Karplus Relationship for ³J(H,F) Coupling Constants
The magnitude of the three-bond coupling constant between a proton and a fluorine atom (³J(H,F)) is dependent on the H-C-C-F dihedral angle (φ). This relationship, known as the Karplus equation, can be used to determine the conformation of molecules.[8][9][10][11]
Generalized Karplus Equation:
³J(H,F) = A cos²(φ) + B cos(φ) + C
The parameters A, B, and C are empirically derived and depend on the substituents on the carbon atoms.
Application Workflow:
Caption: Using the Karplus relationship for conformational analysis.
Experimental Protocols
Protocol 1: Standard ¹⁹F NMR Sample Preparation
-
Weigh 5-25 mg of the fluorinated compound into a clean, dry vial.[12]
-
Add 0.6-0.7 mL of a deuterated solvent. [12][13] Common choices include CDCl₃, acetone-d₆, DMSO-d₆, and D₂O.
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication can be used.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[12][13]
-
Transfer the filtered solution to a clean NMR tube.
-
Add a small amount of an internal reference standard if needed. For ¹⁹F NMR, CFCl₃ is the primary standard, but due to its volatility and environmental concerns, secondary standards like trifluorotoluene are often used.
-
Cap the NMR tube and label it clearly.
Protocol 2: Basic 1D ¹⁹F NMR Data Acquisition
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
Set the appropriate spectral width. For unknown compounds, a wide spectral width (e.g., 200-300 ppm) is recommended to avoid peak folding.[14]
-
Set the transmitter offset to the center of the expected chemical shift range.
-
Determine the 90° pulse width.
-
Set the acquisition time and relaxation delay. A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.[15]
-
Acquire the spectrum. The number of scans will depend on the concentration of the sample.
-
Process the data: Apply a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the appropriate standard.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Unusually Large Effects of Charge-assisted C-H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19 F NMR Shifts versus Thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Karplus equation - Wikipedia [en.wikipedia.org]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. benchchem.com [benchchem.com]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
Improving the stability of 2,2,2,3'-Tetrafluoroacetophenone during storage
This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of 2,2,2,3'-Tetrafluoroacetophenone. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maximize the shelf life of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3][4] The ideal storage temperature is between 2-8°C.[5] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For enhanced stability, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]
Q2: I've noticed a discoloration and a change in odor of my stored this compound. What could be the cause?
A2: Development of color and undesirable odor during storage are common indicators of ketone degradation.[6] This can be caused by several factors, including:
-
Exposure to Air and Light: Oxidative processes can lead to the formation of colored byproducts.
-
Presence of Impurities: Trace amounts of residual reactants, catalysts, or moisture can initiate degradation pathways.
-
Improper Storage Temperature: Elevated temperatures can accelerate the rate of decomposition reactions.[7]
-
Incompatible Storage Materials: Contact with strong bases or oxidizing agents can catalyze degradation.[3][4]
Q3: Can this compound degrade over time, and what are the potential degradation products?
A3: Yes, like many ketones, this compound can degrade over time, especially if not stored under optimal conditions. While specific degradation pathways for this compound are not extensively documented in publicly available literature, general ketone degradation can involve oxidation, aldol condensation-type reactions, or other complex transformations leading to a variety of byproducts. For some fluorinated ketones, hydrolysis and photolysis can be degradation routes, though this is more relevant to atmospheric degradation.[8][9]
Q4: How can I assess the purity of my this compound sample if I suspect degradation?
A4: The purity of your sample can be determined using standard analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are effective methods for identifying and quantifying impurities and degradation products.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of any new species formed.
Troubleshooting Guide
This section provides a step-by-step approach to troubleshoot stability issues with this compound.
Problem: Observed Changes in Physical Appearance (Color, Odor, Clarity)
-
Step 1: Verify Storage Conditions.
-
Step 2: Purity Analysis.
-
Perform a purity analysis using a suitable method like HPLC or GC to quantify the extent of degradation.
-
Compare the results with the certificate of analysis of the fresh compound.
-
-
Step 3: Consider Purification.
-
If the degradation is minor, repurification by distillation or column chromatography may be possible. However, this should be approached with caution as heating during distillation can potentially accelerate further degradation.
-
Problem: Inconsistent Experimental Results
-
Step 1: Use a Fresh Aliquot.
-
If you are using a stock solution, degradation may have occurred in the solvent. Prepare a fresh solution from a new, unopened container of this compound if possible.
-
-
Step 2: Evaluate Solvent and Reagent Compatibility.
-
Step 3: Perform a Control Experiment.
-
Run a control experiment with a sample of known purity to rule out other experimental variables.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[5] | Minimizes the rate of potential degradation reactions.[7] |
| Atmosphere | Inert Gas (Argon, Nitrogen)[1] | Prevents oxidation and moisture-related degradation. |
| Container | Tightly Sealed, Amber Glass | Protects from air, moisture, and light. |
| Location | Cool, Dry, Well-Ventilated[1][2][3][4] | Ensures a stable environment and safety. |
| Incompatibilities | Strong Bases, Strong Oxidizing Agents[3][4] | Prevents catalytic degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of high-purity this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare a solution of the test sample of this compound at the same concentration as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways and contributing factors.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2'-Fluoroacetophenone - Safety Data Sheet [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.fr [fishersci.fr]
- 5. This compound CAS#: 708-64-5 [amp.chemicalbook.com]
- 6. US3137732A - Stabilization of ketones - Google Patents [patents.google.com]
- 7. Storage stability of ketones on carbon adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
Troubleshooting low yields in the acylation of fluorinated aromatics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the acylation of fluorinated aromatic compounds, particularly in cases of low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Friedel-Crafts acylation of my fluorinated aromatic compound?
Low yields in the Friedel-Crafts acylation of fluorinated aromatics are common and can be attributed to several factors:
-
Deactivation of the Aromatic Ring: Fluorine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The more fluorine atoms on the ring, the more deactivated it becomes, making the reaction more difficult.
-
Catalyst Inactivity: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.
-
Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, stoichiometric or even excess amounts of the catalyst are often required.
-
Inappropriate Reaction Temperature: While some acylations proceed at room temperature, deactivated rings often require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition.
-
Poor Reagent Purity: Impurities in the fluorinated aromatic substrate, the acylating agent (acyl chloride or anhydride), or the solvent can interfere with the reaction.
Q2: I'm observing the formation of multiple products. What could be the cause?
The formation of multiple products in the acylation of fluorinated aromatics can be due to:
-
Isomer Formation: Fluorine is an ortho-, para-directing group. However, the ratio of ortho to para substitution can be influenced by the reaction conditions. Higher temperatures may favor the formation of the ortho isomer, which is often the minor product due to steric hindrance.
-
Polyacylation: Although the first acyl group deactivates the ring, making a second acylation less likely, it can still occur under harsh conditions such as high temperatures or a large excess of the acylating agent.
Q3: Can I use traditional Lewis acids like AlCl₃ for the acylation of highly fluorinated aromatics?
While AlCl₃ is a powerful Lewis acid, its effectiveness diminishes with increasingly fluorinated (and thus, deactivated) substrates. For polyfluorinated aromatics, stronger catalytic systems are often necessary. Superacids like trifluoromethanesulfonic acid (TfOH) or composite catalysts, such as a mixture of TfOH and a rare earth triflate (e.g., La(OTf)₃), have been shown to be more effective in these challenging reactions.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of the Starting Material
This is a common issue when working with electron-deficient fluorinated aromatics. The following workflow can help diagnose and solve the problem.
References
Catalyst selection for the hydrogenation of 2,2,2,3'-Tetrafluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the catalyst selection and hydrogenation of 2,2,2,3'-Tetrafluoroacetophenone. The information is tailored for researchers, scientists, and professionals in drug development.
Catalyst Selection and Performance Data
The selection of an appropriate catalyst system is critical for achieving high yield and enantioselectivity in the hydrogenation of fluorinated ketones like this compound. While specific data for this exact substrate is limited in published literature, extensive research on analogous fluorinated acetophenones provides valuable insights into effective catalyst systems. The following tables summarize the performance of various catalysts in the asymmetric hydrogenation of structurally similar ketones.
Note: The following data is for analogous substrates and should be used as a starting point for the optimization of the hydrogenation of this compound.
Table 1: Catalyst Performance in the Asymmetric Hydrogenation of 2,2,2-Trifluoroacetophenone Analogs
| Catalyst Precursor | Chiral Ligand/Modifier | Substrate | Solvent | H₂ Pressure (bar) | Temp. (°C) | Conversion (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ | L-Proline/(1S,2S)-DPEN | 2'-(Trifluoromethyl)phenylethanol | Not Specified | Not Specified | Not Specified | >95 | 79.8 (R) | [1] |
| [RhCl(cod)]₂ | Josiphos-type diphosphine | 2,2,2-Trifluoroacetophenone | EtCN/AcOH (1:1) | 50 | RT | >99 | >99 | |
| Chiral Ru Complex | (S,S)-TsDPEN | 2,2,2-Trifluoroacetophenone | Not Specified | Not Specified | RT | 96 | 94 (R) | [2][3] |
Table 2: Catalyst Performance in the Asymmetric Hydrogenation of Fluoro-Substituted Acetophenones
| Catalyst Precursor | Chiral Ligand/Modifier | Substrate | Solvent | H₂ Pressure (bar) | Temp. (°C) | Conversion (%) | ee (%) | Reference |
| Ir/γ-Al₂O₃ | L-Proline | 2'-Fluoroacetophenone | Not Specified | Not Specified | Not Specified | 92.1 | 39.3 | |
| [Rh(cod)₂]BF₄ | (R,R)-Me-BPE | 3'-Fluoroacetophenone | Methanol | 10 | 25 | 100 | 96 (R) | |
| RuCl₂(PPh₃)₃ | (R)-BINAP/(R,R)-DPEN | 4'-Fluoroacetophenone | 2-Propanol | 8 | 28 | >99 | 98 (R) |
Experimental Protocols
Below are generalized experimental protocols for the asymmetric hydrogenation of fluorinated acetophenones based on common practices in the field. These should be adapted and optimized for the specific substrate and desired outcome.
General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, the catalyst precursor (e.g., [Rh(cod)₂]BF₄, RuCl₂(PPh₃)₃) and the chiral ligand (e.g., Josiphos, BINAP) are dissolved in a degassed solvent (e.g., methanol, 2-propanol) in a reaction vessel. The mixture is typically stirred for a short period to allow for complex formation.
-
Reaction Setup: The substrate, this compound, is added to the vessel, followed by any additives if required (e.g., a base like KOH).
-
Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged several times with hydrogen gas. The autoclave is pressurized to the desired hydrogen pressure and heated to the reaction temperature.
-
Monitoring and Work-up: The reaction is monitored by techniques such as TLC, GC, or HPLC. Upon completion, the autoclave is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst (if heterogeneous) and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography. The yield and enantiomeric excess are determined by chiral HPLC or GC analysis.
Troubleshooting Guide
dot
Caption: Troubleshooting workflow for low conversion in hydrogenation.
dot
Caption: Troubleshooting workflow for low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalyst systems for the asymmetric hydrogenation of this compound?
A1: Based on studies of similar fluorinated ketones, promising catalyst systems include those based on rhodium, iridium, and ruthenium with chiral phosphine ligands. For example, Rh(I) complexes with Josiphos-type ligands and Ru(II) complexes with BINAP and a chiral diamine have shown excellent performance for related substrates. Iridium catalysts with chiral P,N ligands are also highly effective for the asymmetric hydrogenation of unfunctionalized ketones.
Q2: My reaction shows low or no conversion. What should I check first?
A2: First, ensure your catalyst is active and handled under appropriate inert conditions. Catalyst poisoning by impurities in the substrate, solvent, or hydrogen gas can inhibit the reaction. Verify the purity of your this compound. If the catalyst and substrate are fine, consider optimizing reaction conditions such as increasing hydrogen pressure, temperature, or catalyst loading.
Q3: I am observing low enantioselectivity (ee). How can I improve it?
A3: Low enantioselectivity is often related to the choice of chiral ligand and the reaction conditions. Screening a variety of chiral ligands is a primary step. The solvent can have a significant impact on enantioselectivity; therefore, testing a range of solvents with different polarities and coordinating abilities is recommended. Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.
Q4: Is defluorination a concern during the hydrogenation of this compound?
A4: Yes, defluorination of the aromatic ring can be a significant side reaction, particularly with palladium catalysts.[4] The C-F bond can be susceptible to hydrogenolysis. To minimize this, consider using platinum or rhodium catalysts, which are generally less prone to causing defluorination under hydrogenation conditions.[5] Careful control of reaction time and temperature is also crucial.
Q5: How does the presence of the 3'-fluoro substituent affect the reaction compared to 2,2,2-trifluoroacetophenone?
A5: The electron-withdrawing nature of the 3'-fluoro substituent can influence the electronic properties of the ketone, potentially affecting its reactivity and interaction with the catalyst. This may require re-optimization of the reaction conditions that were established for 2,2,2-trifluoroacetophenone. The steric profile is not significantly altered, so catalysts effective for other acetophenones are likely to be suitable starting points.
Q6: Can I use transfer hydrogenation as an alternative to high-pressure hydrogenation?
A6: Yes, asymmetric transfer hydrogenation (ATH) is a viable alternative and often employs milder conditions. Common hydrogen donors include isopropanol and formic acid. Chiral Rh(III) and Ir(III) complexes with ligands like TsDPEN have been shown to be effective for the ATH of ketones in various solvents, including water.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 2,2,2,3'-Tetrafluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 2,2,2,3'-Tetrafluoroacetophenone. The guidance is based on established principles of solvent effects in organic chemistry.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is running much slower than expected. Could the solvent be the issue?
A1: Yes, the solvent plays a critical role in reaction kinetics.[1][2][3] The rate of a reaction can vary by orders of magnitude depending on the solvent used.[1] If your reaction involves a change in charge or polarity between the reactants and the transition state, the solvent's polarity can significantly impact the reaction rate. For instance, polar solvents can stabilize charged transition states, accelerating reactions that form such intermediates.[2] Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction may be slower in that solvent.[1] Consider evaluating a range of solvents with varying polarities and proticities.
Q2: I am observing a low yield of my desired product. How can the solvent affect the reaction yield?
A2: Solvents can influence reaction yields in several ways. They can affect the solubility of reactants and reagents, and poor solubility can lead to incomplete reactions.[3] Solvents can also influence the position of chemical equilibria; a solvent that preferentially stabilizes the products will shift the equilibrium towards higher product formation.[2] Furthermore, the solvent can impact the stability of reactants or products, potentially leading to degradation and lower yields.
Q3: I am seeing the formation of unexpected side products in my reaction. Can the solvent choice lead to different reaction pathways?
A3: Absolutely. The solvent can influence the selectivity of a reaction (chemoselectivity, regioselectivity, and stereoselectivity) by differentially stabilizing competing transition states.[1][4] For example, polar solvents might favor an SN1 pathway over an SN2 pathway, leading to different products.[4] Similarly, protic solvents can hydrogen-bond with nucleophiles, reducing their reactivity and potentially allowing other reaction pathways to dominate.[2][3]
Q4: How do I choose an appropriate solvent to start my experiment with this compound?
A4: The initial choice of solvent depends on the nature of your reaction. Key factors to consider are:
-
Solubility: Ensure all reactants are sufficiently soluble at the reaction temperature.
-
Polarity and Proticitiy: Consider the mechanism of your reaction. For reactions involving polar intermediates or transition states, a polar solvent is often a good starting point.[2] Use aprotic solvents if you are working with strong nucleophiles that could be deactivated by protic solvents.[2]
-
Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature.
-
Inertness: The solvent should not react with any of the reactants, reagents, intermediates, or products.
A common approach is to start with a moderately polar aprotic solvent like acetonitrile or acetone and then screen other solvents if the initial results are not satisfactory.
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Suggested Action |
| Low or No Reactivity | - Poor solubility of reactants: One or more components may not be fully dissolved. - Solvent deactivation of reagents: Protic solvents can deactivate strong bases or nucleophiles.[2] - Unfavorable solvation of the transition state: The solvent may be stabilizing the reactants more than the transition state.[1] | - Check the solubility of all reactants in the chosen solvent. If necessary, switch to a solvent with better solubilizing properties. - If using a strong nucleophile, switch from a protic solvent (e.g., methanol) to a polar aprotic solvent (e.g., DMF, DMSO).[2][3] - Screen a range of solvents with different polarities (e.g., a non-polar solvent like toluene, a moderately polar solvent like THF, and a polar aprotic solvent like acetonitrile). |
| Low Product Yield | - Product instability: The product may be degrading in the solvent under the reaction conditions. - Unfavorable reaction equilibrium: The solvent may be stabilizing the reactants more than the products.[2] - Side reactions favored by the solvent: The solvent may promote competing reaction pathways.[1] | - Analyze the reaction mixture for degradation products. Consider a less reactive solvent or lower reaction temperature. - Try a solvent that is known to favor product formation for similar reactions. - Change the solvent to one that may disfavor the side reactions. For example, switching from a polar to a non-polar solvent can sometimes suppress certain side reactions.[4] |
| Formation of Multiple Products | - Competing reaction mechanisms: The solvent may be promoting multiple reaction pathways (e.g., SN1 vs. SN2).[4] - Lack of selectivity: The solvent may not be effectively differentiating between multiple reactive sites on the substrate. | - To favor an SN2 mechanism, consider using a polar aprotic solvent. For an SN1 mechanism, a polar protic solvent is often preferred.[4] - Experiment with solvents that can enhance selectivity, such as those capable of hydrogen bonding or other specific interactions. |
| Difficulty in Product Isolation | - High boiling point of the solvent: The solvent may be difficult to remove from the product. - Similar polarity of product and solvent: This can make chromatographic separation challenging. | - If possible, use a solvent with a lower boiling point. - Choose a solvent with a significantly different polarity from your product to facilitate purification. |
Data Presentation
When conducting solvent screening studies, it is crucial to present the data in a clear and organized manner to facilitate comparison.
Table 1: Effect of Solvent Polarity on Reaction Rate (Hypothetical Data)
| Solvent | Dielectric Constant (25°C) | Initial Rate (M/s) | Reaction Time (h) for >95% Conversion |
| Toluene | 2.4 | 1.2 x 10-6 | 48 |
| Tetrahydrofuran (THF) | 7.6 | 5.8 x 10-5 | 10 |
| Acetone | 21 | 2.1 x 10-4 | 3 |
| Acetonitrile | 37 | 8.5 x 10-4 | 1 |
| Dimethyl Sulfoxide (DMSO) | 47 | 1.5 x 10-3 | <1 |
Table 2: Influence of Solvent on Product Selectivity (Hypothetical Data)
| Solvent | Product A Yield (%) | Product B Yield (%) | A:B Ratio |
| Methanol (Protic) | 30 | 65 | 1 : 2.2 |
| Dichloromethane | 75 | 20 | 3.8 : 1 |
| N,N-Dimethylformamide (DMF) (Aprotic) | 85 | 10 | 8.5 : 1 |
| Hexane (Non-polar) | 15 | 5 | 3 : 1 |
Experimental Protocols
General Protocol for Solvent Screening in a Nucleophilic Aromatic Substitution (SNAr) Reaction with this compound
This protocol provides a general framework. Specific concentrations, temperatures, and reaction times should be optimized for the particular reaction.
-
Preparation:
-
In separate, dry, nitrogen-flushed vials, prepare stock solutions of this compound and the nucleophile in a high-purity, anhydrous solvent (e.g., acetonitrile).
-
Prepare a stock solution of an internal standard (e.g., undecane) in the same solvent for quantitative analysis.
-
-
Reaction Setup:
-
To a series of dry, nitrogen-flushed reaction tubes, add the desired volume of each solvent to be tested (e.g., Toluene, THF, Acetonitrile, DMF, DMSO).
-
Add a magnetic stir bar to each tube.
-
Place the tubes in a temperature-controlled reaction block or oil bath set to the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
To each reaction tube, add the nucleophile solution followed by the this compound solution to initiate the reaction.
-
At specified time intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot by diluting it in a vial containing a suitable quenching agent (e.g., a buffered aqueous solution).
-
Add the internal standard solution to the quenched aliquot.
-
-
Analysis:
-
Analyze the quenched aliquots by a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
-
Calculate the conversion and yield at each time point for each solvent.
-
-
Data Interpretation:
-
Plot the concentration of the product versus time for each solvent to determine the initial reaction rates.
-
Compare the final yields and product distributions across the different solvents.
-
Visualizations
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Experimental workflow for a solvent screening study.
Caption: How solvent polarity can influence reaction transition states.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent effects in the nucleophilic substitutions of tetrahydropyran acetals promoted by trimethylsilyl trifluoromethanesulfonate: trichloroethylene as solvent for stereoselective C- and O-glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 2,2,2,3'-Tetrafluoroacetophenone during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and workup of 2,2,2,3'-Tetrafluoroacetophenone. Our goal is to help you minimize decomposition and maximize the yield and purity of your target compounds.
Troubleshooting Guide: Preventing Decomposition During Workup
Researchers may encounter stability issues with this compound during the workup of reaction mixtures. The primary modes of decomposition are hydrolysis of the trifluoromethyl group and reactions at the carbonyl functionality. This guide provides a systematic approach to identifying and resolving these issues.
Potential Issue: Low yield or presence of impurities after workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during workup?
A1: The two main decomposition pathways are:
-
Hydrolysis: The trifluoromethyl group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid (3-fluorobenzoic acid) and fluoride ions.
-
Reaction at the Carbonyl Group: The ketone functionality can undergo various reactions. For instance, trifluoromethyl ketones are known to be reduced to inactive trifluoromethyl alcohols in vivo, suggesting that reducing agents in the workup could cause similar transformations.[1][2] They can also form stable hydrates in the presence of water, which may complicate isolation and purification.
Q2: How does pH affect the stability of this compound during an aqueous workup?
A2: Trifluoromethyl ketones are generally most stable in neutral or slightly acidic to mildly basic conditions (pH 4-8).
-
Strongly Acidic Conditions (pH < 3): Can promote hydrolysis of the trifluoromethyl group.
-
Strongly Basic Conditions (pH > 10): Can also lead to hydrolysis and other side reactions at the carbonyl group.
Q3: I am observing a new, more polar spot on my TLC after aqueous workup. What could it be?
A3: A more polar spot could indicate the formation of several byproducts:
-
Hydrate: this compound can form a stable gem-diol (hydrate) in the presence of water. This hydrate will be significantly more polar than the ketone.
-
Hydrolysis Product: 3-Fluorobenzoic acid, the product of hydrolysis, is a polar compound.
-
Reduction Product: If any reducing agents were present, the corresponding trifluoromethyl alcohol could be formed, which is also more polar than the starting ketone.
Q4: Can I use a strong base like NaOH to wash my organic layer containing this compound?
A4: It is not recommended. Strong bases can promote the hydrolysis of the trifluoromethyl group. A milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is a safer alternative for neutralizing acidic components in your reaction mixture.
Q5: What is the recommended general workup procedure for a reaction involving this compound?
A5: A general, mild workup procedure is as follows:
-
If the reaction is conducted at elevated or very low temperatures, allow the mixture to reach room temperature or 0 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic environment that is generally safe for the compound.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure at a low temperature.
Experimental Protocols
Protocol 1: Standard Mild Aqueous Workup
This protocol is suitable for reactions where this compound is the product and the reaction mixture does not contain strong acids or bases.
Methodology:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. The volume of the NH₄Cl solution should be approximately equal to the volume of the reaction mixture.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them once with a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent in vacuo using a rotary evaporator, ensuring the bath temperature does not exceed 40 °C.
Data Presentation: Stability under Various Workup Conditions (Illustrative)
| Workup Condition | pH Range | Temperature (°C) | Expected Stability of this compound | Potential Decomposition Products |
| Sat. aq. NH₄Cl | 4.5 - 5.5 | 0 - 25 | High | Minimal |
| Water | ~7 | 0 - 25 | High | Hydrate formation possible |
| Sat. aq. NaHCO₃ | 8.0 - 8.5 | 0 - 25 | Moderate to High | Low risk of hydrolysis |
| 1M HCl | < 1 | 0 - 25 | Low | 3-Fluorobenzoic acid |
| 1M NaOH | > 13 | 0 - 25 | Low | 3-Fluorobenzoic acid and other byproducts |
| Elevated Temperature | Neutral | > 40 | Moderate to Low | Increased risk of hydrolysis and side reactions |
Visualization of Key Concepts
Signaling Pathway of Potential Decomposition:
Caption: Potential decomposition pathways for this compound.
References
Validation & Comparative
A Researcher's Guide to DFT-Based Conformational Analysis of 2,2,2,3'-Tetrafluoroacetophenone
For researchers, scientists, and drug development professionals, understanding the conformational landscape of a molecule is paramount for predicting its chemical behavior and biological activity. This guide provides a comparative overview of Density Functional Theory (DFT) approaches for the conformational analysis of 2,2,2,3'-Tetrafluoroacetophenone, a molecule of interest in medicinal chemistry due to its fluorinated structure.
Conformational Preferences of Fluorinated Acetophenones
Studies on related molecules, such as 2'-fluoro-substituted acetophenone derivatives, have shown a strong preference for the s-trans conformation, where the fluorine and oxygen atoms are in a syn-periplanar arrangement.[1][2][3] This preference is often attributed to the strong repulsion between the two polar atoms in the s-cis conformer, which would render it unstable.[1][2][3] The conformational preferences of α-fluoroacetophenone have been shown to be influenced by the solvent, with polar solvents favoring a more planar conformation.[4] For this compound, the key dihedral angle to consider is that between the carbonyl group and the phenyl ring, which dictates the orientation of the trifluoromethyl group relative to the aromatic ring.
Comparative Analysis of DFT Functionals and Basis Sets
The choice of DFT functional and basis set is critical for accurately predicting the relative energies of conformers and the rotational barriers between them. Based on studies of similar molecules, the following table summarizes recommended combinations and their expected performance.
| DFT Functional | Basis Set | Expected Performance |
| B3LYP | 6-311+G(d,p) | A widely used and well-benchmarked functional. It is expected to provide a good balance between computational cost and accuracy for geometry optimizations and frequency calculations. The addition of diffuse functions (+) is important for systems with lone pairs. |
| M06-2X | 6-311+G(d,p) | A meta-hybrid GGA functional known for its good performance in calculating non-covalent interactions and thermochemistry, which can be relevant for intramolecular interactions in fluorinated compounds.[5][6] It often provides more accurate barrier heights than B3LYP. |
| ωB97X-D | 6-311+G(d,p) | A range-separated hybrid functional with empirical dispersion correction. It is particularly well-suited for systems where dispersion forces play a significant role, which might be the case for the interactions involving the trifluoromethyl group. |
| MP2 | aug-cc-pVDZ | While not a DFT method, Møller-Plesset perturbation theory is often used as a benchmark for DFT results. It is computationally more expensive but can provide more accurate energies, especially for systems with significant electron correlation effects. |
Experimental Protocol: DFT Conformational Analysis Workflow
This section details a step-by-step protocol for performing a comprehensive conformational analysis of this compound using DFT calculations.
1. Initial Structure Generation:
-
Construct the 3D structure of this compound using a molecular builder.
-
Perform an initial geometry optimization using a computationally inexpensive method, such as molecular mechanics (e.g., MMFF94).
2. Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is typically done by rotating the key dihedral angle (C-C-C=O) in discrete steps (e.g., 15-30 degrees) and performing a geometry optimization at each step.
3. High-Level Geometry Optimization and Frequency Calculation:
-
For each unique conformer identified in the previous step, perform a full geometry optimization and frequency calculation using a higher level of theory (e.g., B3LYP/6-311+G(d,p) or M06-2X/6-311+G(d,p)).
-
The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum on the potential energy surface.
4. Single-Point Energy Refinement:
-
To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries from the previous step using a larger basis set or a more accurate method (e.g., ωB97X-D/aug-cc-pVTZ or MP2/aug-cc-pVTZ).
5. Solvation Effects:
-
To model the effect of a solvent, employ an implicit solvation model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and single-point energy calculations. The choice of solvent will depend on the experimental conditions being modeled.
6. Rotational Barrier Calculation:
-
To determine the energy barrier for rotation around the key dihedral angle, perform a relaxed potential energy surface (PES) scan. This involves constraining the dihedral angle at various values and optimizing the rest of the molecular geometry at each point.
-
Alternatively, identify the transition state structure for the rotation and calculate its energy. The rotational barrier is the energy difference between the transition state and the ground state conformer.
7. Data Analysis:
-
From the calculations, extract the relative energies, key dihedral angles, and rotational barriers for all identified conformers.
-
Compare the results obtained with different DFT functionals and basis sets to assess the sensitivity of the results to the chosen level of theory.
Logical Workflow for Conformational Analysis
The following diagram illustrates the logical workflow for the DFT-based conformational analysis of this compound.
Caption: A flowchart illustrating the key steps in the DFT-based conformational analysis of this compound.
Conclusion
This guide provides a comprehensive framework for conducting a thorough conformational analysis of this compound using DFT calculations. By following the outlined experimental protocol and considering the comparative performance of different computational methods, researchers can gain valuable insights into the conformational landscape of this and other related fluorinated molecules. These insights are crucial for understanding structure-activity relationships and for the rational design of new chemical entities in drug discovery and materials science.
References
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 5. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Emergence of 2,2,2,3'-Tetrafluoroacetophenone as a Nucleophilic Trifluoromethylating Agent: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic introduction of a trifluoromethyl group (-CF3) is a cornerstone of modern molecular design. This powerful moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates. While a host of trifluoromethylating agents are well-established, 2,2,2,3'-Tetrafluoroacetophenone is emerging as a cost-effective and operationally simple nucleophilic trifluoromethylating agent. This guide provides an objective comparison of its efficacy against other common alternatives, supported by experimental data and detailed protocols.
The utility of this compound and related fluoroacetophenones as trifluoromethylating agents stems from their ability to generate a trifluoromethyl anion (CF3-) equivalent under basic conditions, a mechanism analogous to the haloform reaction. This contrasts with the well-known electrophilic ("CF3+") and radical ("CF3•") trifluoromethylating agents.
Comparison with Alternative Trifluoromethylating Agents
The performance of this compound is best understood in the context of other widely used reagents. The following tables provide a comparative overview of its performance against key nucleophilic and electrophilic trifluoromethylating agents.
Table 1: Comparison of Nucleophilic Trifluoromethylating Agents
| Reagent | Substrate | Product | Catalyst/Initiator | Solvent | Time (h) | Yield (%) | Reference |
| Trifluoroacetophenone | Benzophenone | 1,1,1-Trifluoro-2,2-diphenylethanol | t-BuOK | THF | 0.33 | ~100 | [This guide is based on analogous reactions] |
| (Trifluoromethyl)trimethylsilane (TMSCF3) / Ruppert-Prakash Reagent | Acetophenone | 2,2,2-Trifluoro-1-phenylethanol | K2CO3 (10 mol%) | DMF | 16 | High | [1] |
| (Trifluoromethyl)trimethylsilane (TMSCF3) / Ruppert-Prakash Reagent | 4-Fluorobenzaldehyde | 1-(4-Fluorophenyl)-2,2,2-trifluoroethanol | Trimethylamine N-oxide | DMF | minutes | 86 | [This guide is based on analogous reactions] |
| (Trifluoromethyl)trimethylsilane (TMSCF3) / Ruppert-Prakash Reagent | Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | TBAF | THF | 2-4 | High | [This guide is based on analogous reactions] |
Table 2: Comparison with Electrophilic Trifluoromethylating Agents
| Reagent | Substrate | Product | Catalyst/Initiator | Solvent | Yield (%) | Reference |
| Togni Reagent II | β-Ketoester | α-Trifluoromethyl-β-ketoester | Zn(OTf)2 (10 mol%) | DCM | High | [1] |
| Umemoto Reagent | Silyl enol ether | α-Trifluoromethyl ketone | - | Various | High | [This guide is based on analogous reactions] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the procedures for trifluoromethylation using this compound and the widely used Ruppert-Prakash reagent.
Protocol 1: Nucleophilic Trifluoromethylation of Benzophenone using this compound
Materials:
-
This compound
-
Benzophenone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of benzophenone (1.0 mmol) and this compound (2.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a 1 M solution of potassium tert-butoxide in THF (2.0 mL, 2.0 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 20 minutes.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,1,1-trifluoro-2,2-diphenylethanol.
Protocol 2: Nucleophilic Trifluoromethylation of Acetophenone using TMSCF3 (Ruppert-Prakash Reagent)[1]
Materials:
-
Acetophenone
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Celite
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (10 mol%).[1]
-
Add TMSCF3 (1.5 equiv) dropwise to the mixture at 0 °C.[1]
-
Seal the reaction vessel and stir the mixture at room temperature for 16 hours.[1]
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.[1]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed reaction mechanism for trifluoromethylation using this compound and a general experimental workflow for a typical trifluoromethylation reaction.
Caption: Proposed mechanism for nucleophilic trifluoromethylation.
Caption: General experimental workflow for trifluoromethylation.
References
Comparative study of different synthetic routes to 2,2,2,3'-Tetrafluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2,2,2,3'-Tetrafluoroacetophenone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The comparison focuses on reaction conditions, yields, and overall efficiency, supported by detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Grignard Reaction | Route 2: Friedel-Crafts Acylation |
| Starting Materials | 1-Bromo-3-fluorobenzene, Magnesium, Ethyl trifluoroacetate | Fluorobenzene, Trifluoroacetic anhydride, Aluminum chloride |
| Reaction Type | Nucleophilic Acyl Substitution | Electrophilic Aromatic Substitution |
| Key Reagents | Isopropylmagnesium chloride-lithium chloride complex | Anhydrous Aluminum Chloride (Lewis Acid) |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reported Yield | ~75% | ~60-70% |
| Key Advantages | Generally high yielding and regioselective. | Utilizes readily available starting materials. |
| Key Disadvantages | Requires the preparation of a Grignard reagent, which is sensitive to moisture and air. | Can produce isomeric byproducts, requiring careful control of reaction conditions. The catalyst can be difficult to handle. |
Route 1: Synthesis via Grignard Reaction
This route involves the formation of a Grignard reagent from 1-bromo-3-fluorobenzene, followed by its reaction with a trifluoroacetylating agent, such as ethyl trifluoroacetate.
Experimental Protocol:
-
Preparation of 3-Fluorophenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are placed. A solution of 1-bromo-3-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. To initiate the reaction, a small crystal of iodine or a few drops of 1,2-dibromoethane may be added. The reaction mixture is stirred, and gentle heating may be applied to maintain a steady reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent. For improved reactivity and solubility, an isopropylmagnesium chloride-lithium chloride complex can be used in place of magnesium turnings.
-
Acylation Reaction: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the Grignard solution, maintaining the temperature below 10 °C.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Caption: Workflow for the Grignard-based synthesis of this compound.
Route 2: Synthesis via Friedel-Crafts Acylation
This classical approach involves the direct acylation of fluorobenzene with a trifluoroacetylating agent, typically trifluoroacetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for evolving hydrogen chloride gas is charged with anhydrous aluminum chloride (1.2 equivalents) and a solvent such as dichloromethane or nitrobenzene under an inert atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Acylation: A solution of trifluoroacetic anhydride (1.1 equivalents) in the reaction solvent is added dropwise to the stirred suspension of aluminum chloride. Following this, fluorobenzene (1.0 equivalent) is added dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction and Purification: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield this compound. It is important to note that this reaction can potentially yield a mixture of ortho, meta, and para isomers, with the meta-isomer being a significant product due to the directing effect of the fluorine substituent.
Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.
Conclusion
Both the Grignard reaction and Friedel-Crafts acylation represent viable pathways for the synthesis of this compound. The choice of method will likely depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities at hand. The Grignard route often provides higher regioselectivity and yield but requires careful handling of the organometallic intermediate. The Friedel-Crafts acylation is a more direct approach but may necessitate more rigorous purification to isolate the desired meta-isomer from other potential byproducts. For researchers and drug development professionals, a careful evaluation of these factors is crucial for the efficient and cost-effective production of this important synthetic intermediate.
Validating the Structure of 2,2,2,3'-Tetrafluoroacetophenone Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for validating the structure of 2,2,2,3'-Tetrafluoroacetophenone and its derivatives. We present supporting data from published research, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate analytical method.
The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For fluorinated compounds such as this compound derivatives, which are of significant interest in medicinal chemistry and materials science, accurate structural elucidation is critical. While X-ray crystallography stands as the gold standard for determining molecular structure, other powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary and often more readily accessible data.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of this compound derivatives.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), through-space couplings, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | High-quality single crystal (typically >0.1 mm)[1][2] | Soluble sample in a suitable deuterated solvent | Small sample amount, can be in solution or solid state |
| Strengths | Unambiguous determination of absolute stereochemistry and conformation in the solid state.[1] | Provides information about the molecule's structure and dynamics in solution.[3] Non-destructive. | High sensitivity, provides accurate molecular weight and formula.[4] |
| Limitations | Crystal growth can be challenging or impossible for some compounds. The determined structure is of the solid state, which may differ from the solution conformation. | Can be difficult to interpret complex spectra. Does not provide precise bond lengths and angles. | Does not provide information on stereochemistry or 3D conformation. |
Supporting Experimental Data
A study on 2'-fluoro-substituted acetophenone derivatives by Iwasaki et al. provides a compelling case for the complementary use of X-ray crystallography and NMR spectroscopy.[3][4] The researchers utilized X-ray crystallography to confirm the s-trans conformation of two derivatives in the solid state.[3][4] This data corroborated their findings from NMR spectroscopy in solution, where through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings indicated a strong preference for the s-trans conformation.[3][4]
Table 1: Comparison of Selected Structural Parameters for a 2'-Fluoroacetophenone Derivative from X-ray Crystallography and NMR Spectroscopy.
| Parameter | X-ray Crystallography (Solid State) | NMR Spectroscopy (in CDCl₃ solution) |
| Conformation | Exclusively s-trans[3][4] | Predominantly s-trans[3][4] |
| ⁵J(Hα, F) Coupling | Not applicable | Observed, indicating through-space interaction[3] |
| ⁴J(Cα, F) Coupling | Not applicable | Observed, indicating through-space interaction[3] |
While a full crystallographic dataset for this compound was not publicly available at the time of this writing, the data on analogous compounds clearly demonstrates the power of combining these techniques for a comprehensive structural understanding.
Experimental Protocols
Detailed and rigorous experimental protocols are essential for obtaining high-quality, reproducible data. Below are representative methodologies for each of the discussed techniques.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. Standard ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY can be performed.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integration values are then analyzed to determine the connectivity and conformation of the molecule in solution.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. High-resolution mass spectrometry (HRMS) is performed to obtain the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.
-
Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. The accurate mass measurement is used to determine the elemental composition of the molecule.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel this compound derivative, comparing the pathways involving X-ray crystallography and spectroscopic methods.
Caption: Workflow for structural validation.
References
- 1. rsc.org [rsc.org]
- 2. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. benchchem.com [benchchem.com]
The Impact of 3'-Fluoro Substitution on the Physicochemical and Pharmacological Profile of Trifluoroacetophenone: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of 2,2,2-trifluoroacetophenone and its 3'-fluorinated analog, 3'-fluoro-2,2,2-trifluoroacetophenone. By examining their physicochemical properties, potential metabolic stability, and the electronic influence of the 3'-fluoro substituent, we aim to provide valuable insights for rational drug design and development.
The substitution of hydrogen with fluorine can profoundly alter a molecule's lipophilicity, metabolic fate, and binding affinity for biological targets. Understanding the nuanced effects of such substitutions is critical for the optimization of lead compounds. This guide synthesizes available data to offer a comparative analysis of trifluoroacetophenone and its 3'-fluoro derivative.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a fluorine atom at the 3'-position of the phenyl ring in trifluoroacetophenone induces subtle yet significant changes in its fundamental physicochemical properties. A summary of these properties is presented in the table below.
| Property | 2,2,2-Trifluoroacetophenone | 3'-Fluoro-2,2,2-trifluoroacetophenone |
| Molecular Formula | C₈H₅F₃O | C₈H₄F₄O |
| Molecular Weight | 174.12 g/mol [1][2] | 192.11 g/mol [3] |
| Appearance | Colorless to light yellow liquid[1][2] | Liquid[3] |
| Density | 1.24 g/mL at 25 °C[4] | 1.372 g/mL at 25 °C[3] |
| Boiling Point | 165-166 °C at 760 mmHg[5] | 79 °C at 50 mmHg[3] |
| Calculated LogP | 2.1[1] | 3.22 (for 3'-chloro-5'-fluoro analog) |
The Influence of the 3'-Fluoro Substituent
The 3'-fluoro group is an electron-withdrawing substituent, which can significantly influence the electronic properties of the entire molecule. This alteration in electron distribution can impact reactivity, interactions with biological targets, and metabolic stability.
Electronic Effects
The fluorine atom at the meta-position primarily exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity. The resonance effect (+R) from the meta position is negligible. This net electron withdrawal deactivates the aromatic ring towards electrophilic substitution and can influence the acidity of adjacent protons. The Hammett substituent constant (σ) is a quantitative measure of these electronic effects. For a meta-fluoro substituent, the σm value is +0.34, indicating its electron-withdrawing nature.
Lipophilicity
Metabolic Stability
Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond. Therefore, it is anticipated that 3'-fluoro-2,2,2-trifluoroacetophenone would exhibit greater metabolic stability compared to trifluoroacetophenone, which has a metabolically vulnerable position on the phenyl ring.
Experimental Protocols
To facilitate further research and validation of the discussed properties, detailed experimental protocols for the synthesis of 3'-fluoro-2,2,2-trifluoroacetophenone and the determination of key physicochemical parameters are provided below.
Synthesis of 3'-Fluoro-2,2,2-trifluoroacetophenone
A plausible synthetic route to 3'-fluoro-2,2,2-trifluoroacetophenone involves the Grignard reaction of a suitable fluorinated aromatic precursor with a trifluoroacetylating agent.
Materials:
-
3-Bromofluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Dry ice/acetone bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromofluorobenzene in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent (3-fluorophenylmagnesium bromide).
-
Trifluoroacetylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of ethyl trifluoroacetate in anhydrous diethyl ether or THF via the dropping funnel. Stir the reaction mixture at -78 °C for 2 hours.
-
Work-up: Allow the reaction mixture to warm to room temperature and then quench by slowly adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure 3'-fluoro-2,2,2-trifluoroacetophenone.
Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method
This protocol describes the standard shake-flask method for the experimental determination of LogP.
Materials:
-
Test compound (trifluoroacetophenone or its 3'-fluoro analog)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in the water-saturated n-octanol.
-
Partitioning: In a centrifuge tube, add a known volume of the stock solution and a known volume of the n-octanol-saturated water.
-
Equilibration: Shake the tube for a set period (e.g., 24 hours) at a constant temperature to allow for the partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a compound in vitro.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat, or mouse)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for a few minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the amount of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is the rate constant of metabolism (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.
Conclusion
The introduction of a 3'-fluoro substituent to the trifluoroacetophenone scaffold is predicted to increase its lipophilicity and metabolic stability, two key parameters in drug development. The electron-withdrawing nature of the fluorine atom will also modulate the electronic properties of the molecule, which could influence its biological activity and target engagement. The experimental protocols provided in this guide offer a framework for the synthesis and detailed characterization of 3'-fluoro-2,2,2-trifluoroacetophenone, enabling researchers to further explore its potential in various scientific and medicinal applications. This comparative analysis underscores the importance of strategic fluorination in fine-tuning the properties of bioactive molecules.
References
- 1. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. CAS#:845823-07-6 | 3'-CHLORO-5'-FLUORO-2,2,2-TRIFLUOROACETOPHENONE | Chemsrc [chemsrc.com]
A Comparative Guide to Catalytic Systems for the Asymmetric Hydrogenation of Fluorinated Ketones
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of fluorinated ketones to their corresponding chiral fluoroalcohols is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of molecules. This guide provides an objective comparison of various catalytic systems for the asymmetric hydrogenation of fluorinated ketones, supported by experimental data, to assist researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount for achieving high enantioselectivity and efficiency in the asymmetric hydrogenation of fluorinated ketones. The following table summarizes the performance of representative catalytic systems, including transition metal catalysts (Ruthenium, Iridium), organocatalysts, and biocatalysts.
| Catalyst System | Substrate | Product | ee (%) | Diastereomeric Ratio (dr) | Conversion (%) | Conditions | Ref. |
| Transition Metal Catalysis | |||||||
| RuCl₂[(S)-tolbinap][(S,S)-dpen] | 2-Fluoro-1-phenylpropan-1-one | (1R,2S)-2-Fluoro-1-phenylpropan-1-ol | >95 | 76:24 | Full | i-PrOH, 10 bar H₂, rt | [1] |
| Ir/f-ampha L7 | 2-Fluoro-1-phenylpropan-1-one | (1R,2S)-2-Fluoro-1-phenylpropan-1-ol | >95 | 76:24 | Full | i-PrOH, 10 bar H₂, rt | [1] |
| Ir/f-ampha L7 with NaOH | 2-Fluoro-1-phenylpropan-1-one | (1R,2S)-2-Fluoro-1-phenylpropan-1-ol | >95 | >95:5 (improved) | Full | i-PrOH, 1 bar H₂, 10 mol% NaOH, rt | [1] |
| Organocatalysis | |||||||
| Chiral Phosphoric Acid with Benzothiazoline | Fluorinated Alkynyl Ketimines | Chiral Fluorinated Propargylamines | up to 99 | N/A | Good | Not specified | [2] |
| Biocatalysis | |||||||
| Evolved non-heme Fe enzyme (ACCOCHF) | Various substrates | Enantioenriched organofluorine products | Excellent | N/A | High | Not specified | [3] |
Note: N/A - Not Applicable or Not Available from the provided search results. This table presents a selection of data, and performance can vary significantly with substrate and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for transition metal-catalyzed and organocatalytic asymmetric hydrogenation.
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Fluorinated Ketone using a Ruthenium Catalyst
This protocol is a general guideline based on typical procedures for Noyori-type catalysts.[4]
Materials:
-
RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous and degassed 2-propanol (i-PrOH)
-
Fluorinated ketone substrate
-
High-pressure autoclave reactor
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, a glass liner for the autoclave is charged with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., substrate-to-catalyst ratio of 1000:1).
-
Potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst) is added.
-
Anhydrous, degassed 2-propanol is added to dissolve the catalyst and base.
-
The fluorinated ketone substrate is added to the liner.
-
The glass liner is placed inside the autoclave, and the reactor is securely sealed.
-
The autoclave is removed from the glovebox and connected to a hydrogen line.
-
The reactor is purged 3-5 times with hydrogen gas to remove any residual air.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-10 atm).
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., room temperature) for the required time (typically 4-24 hours).
-
Upon completion, the stirring is stopped, the autoclave is cooled to room temperature, and the hydrogen pressure is carefully vented in a well-ventilated fume hood.
-
The product can be purified by standard chromatographic techniques. The enantiomeric excess is determined by chiral HPLC or GC.
Protocol 2: General Procedure for Organocatalytic Asymmetric Transfer Hydrogenation of a Fluorinated Ketimine
This protocol is based on the use of a chiral phosphoric acid and a Hantzsch ester or benzothiazoline as the hydride source.[2][5]
Materials:
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Benzothiazoline or Hantzsch ester
-
Fluorinated ketimine substrate
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, the chiral phosphoric acid catalyst (e.g., 1-5 mol%) and the fluorinated ketimine substrate are added.
-
Anhydrous solvent is added to dissolve the starting materials.
-
The benzothiazoline or Hantzsch ester (1.2-1.5 equivalents) is added to the reaction mixture.
-
The reaction is stirred at the specified temperature (e.g., room temperature to 40 °C) and monitored by TLC, GC, or HPLC.
-
Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
Caption: General experimental workflow for asymmetric hydrogenation.
Catalytic Cycle for Noyori-type Asymmetric Hydrogenation
Caption: Noyori-type metal-ligand bifunctional catalytic cycle.
References
Analysis of intermolecular interactions in cryocrystallized 2,2,2-trifluoroacetophenone
An Analysis of Intermolecular Interactions in Cryocrystallized 2,2,2-Trifluoroacetophenone: A Comparative Guide
This guide provides a detailed analysis of the intermolecular interactions present in the crystal structure of 2,2,2-trifluoroacetophenone (TFAP), determined through in situ cryocrystallization. It offers a comparison with substituted analogs, presenting quantitative data from computational analyses to offer insights for researchers, scientists, and professionals in drug development and materials science.
Introduction to 2,2,2-Trifluoroacetophenone (TFAP)
2,2,2-Trifluoroacetophenone (TFAP) is a commercially available, fluorinated ketone that serves as a valuable organocatalyst and a building block in the synthesis of fluorinated polymers and pharmaceuticals. Understanding its solid-state structure is crucial for controlling crystallization processes and designing new materials. As TFAP is a liquid at room temperature, its crystal structure was determined using the specialized technique of in situ cryocrystallization. The analysis reveals a complex network of weak intermolecular interactions, including C—H⋯F, C—H⋯O, F⋯F, and F⋯O contacts, which collectively stabilize the crystal packing.
Experimental and Computational Protocols
The determination and analysis of the intermolecular interactions in TFAP involve a combination of experimental crystallography and theoretical calculations.
In Situ Cryocrystallization
Crystals of TFAP were obtained from the liquid state at low temperatures. The general procedure for in situ cryocrystallization is as follows:
-
Sample Mounting: A small amount of the liquid sample is introduced into a capillary tube.
-
Controlled Cooling: The sample is rapidly cooled using a stream of cold nitrogen gas until it freezes into a polycrystalline solid.
-
Crystal Growth: A controlled annealing process is initiated by slightly increasing the temperature to just below the melting point, allowing a single crystal to grow from the polycrystalline mass.
-
Data Collection: Once a suitable single crystal is formed, it is cooled to a stable low temperature (e.g., 100 K) for X-ray diffraction data collection.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. The process involves:
-
Surface Generation: A surface is generated around a molecule, defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules.
-
Property Mapping: Various properties, such as d_norm (a normalized contact distance), shape index, and curvedness, are mapped onto this surface to highlight different types of intermolecular contacts. Red spots on a d_norm surface, for example, indicate close contacts that are shorter than the van der Waals radii sum, often corresponding to hydrogen bonds.
-
2D Fingerprint Plots: The 3D surface is decomposed into 2D "fingerprint plots" that summarize the types of interactions and their relative contributions to the overall crystal packing.
Intermolecular Interaction Energy Calculations
To quantify the strength of the interactions, intermolecular interaction energies were computed using the PIXEL method within the CLP (Crystal Lattice Program) software package.
-
Electron Density Calculation: The molecular electron density for TFAP was calculated at the MP2/6-31G(d,p) level of theory.
-
Energy Partitioning: The PIXEL method partitions the total interaction energy (E_tot) for specific molecular pairs into four physically meaningful components: Coulombic (E_coul), polarization (E_pol), dispersion (E_disp), and repulsion (E_rep).
-
Pair Analysis: By analyzing the energies of different molecular pairs in the crystal lattice, the key stabilizing interactions can be identified and ranked by strength.
Analysis of Intermolecular Interactions in TFAP
The crystal structure of TFAP is stabilized by a variety of weak, non-covalent interactions, forming a layered arrangement of molecules.
Dominant Interaction Types
The crystal packing of TFAP is primarily governed by C—H⋯F, C—H⋯O, F⋯F, and F⋯O interactions, along with π–π stacking. Hirshfeld surface analysis provides a quantitative breakdown of the prevalence of these contacts.
Table 1: Percentage Contribution of Interatomic Contacts in TFAP
| Interatomic Contact | Contribution (%) |
| H⋯F | 37.4 |
| H⋯H | 19.0 |
| H⋯O | 8.4 |
| C⋯H | 7.6 |
| F⋯F | 6.9 |
| F⋯O | 4.0 |
Data sourced from Dey et al., 2018.
The data clearly shows that hydrogen-fluorine contacts are the most significant contributor to the crystal packing, highlighting the important role of the trifluoromethyl group in directing the supramolecular assembly.
Interaction Energies of Key Molecular Pairs
Energy calculations for the seven most stable molecular pairs reveal the specific contributions to the lattice energy. The strongest interactions are dominated by dispersion forces, characteristic of stacking and halogen-related contacts.
Table 2: Interaction Energies for Stabilizing Molecular Pairs in TFAP (kJ/mol)
| Molecular Pair | E_coul | E_pol | E_disp | E_rep | E_tot | Primary Interactions Involved |
| I | -9.9 | -4.2 | -29.2 | 24.5 | -18.8 | π–π stacking, F⋯F |
| II | -8.4 | -3.5 | -27.1 | 24.5 | -14.5 | π–π stacking, F⋯C |
| III | -11.3 | -3.8 | -15.1 | 17.5 | -12.7 | Bifurcated F⋯O |
| IV | -11.7 | -3.8 | -12.9 | 17.2 | -11.2 | C—H⋯O, C—H⋯F |
| V | -7.6 | -2.3 | -8.9 | 11.5 | -7.3 | C—H⋯O, H⋯H |
| VI | -4.8 | -1.9 | -11.1 | 12.0 | -5.8 | Bifurcated C—H⋯F, F⋯F |
| VII | -3.4 | -1.0 | -3.6 | 4.3 | -3.7 | C—H⋯F |
Data sourced from Dey et al., 2018. Energy terms are Coulombic (E_coul), polarization (E_pol), dispersion (E_disp), repulsion (E_rep), and total (E_tot).
The strongest interaction (Pair I, -18.8 kJ/mol) is primarily due to molecular stacking and a Type I F⋯F contact, with the dispersion component accounting for 78% of the stabilization. This underscores the importance of van der Waals forces in the packing of fluorinated aromatic molecules.
Comparison with Substituted TFAP Analogs
The introduction of substituents onto the phenyl ring of TFAP significantly alters the crystal packing by modifying the molecule's electronic environment and introducing new potential interaction sites. A comparison reveals a shift in the dominant supramolecular motifs.
Table 3: Comparison of Crystal Packing in TFAP and Substituted Analogs
| Compound | Key Distinguishing Interactions / Motifs | Resulting Supramolecular Assembly |
| TFAP (unsubstituted) | C—H⋯F, C—H⋯O, F⋯O, π–π stacking | Molecular sheets stabilized by a variety of weak interactions. |
| 4-Fluoro TFAP | Bifurcated F⋯F contacts, C—H⋯F | Formation of a distinct F⋯F interaction chain. |
| 4-Chloro TFAP | Cl⋯O halogen bond, F⋯F contacts | Presence of both halogen bonding and F⋯F chains. |
| 4-Bromo TFAP | Br⋯O halogen bond, F⋯F contacts | Similar to the chloro analog, with Br⋯O halogen bonds. |
| 3-Bromo TFAP | Centrosymmetric, dimeric F⋯F chain | A different F⋯F chain motif compared to para-substituted analogs. |
| 3-Nitro TFAP | C—H⋯O(nitro), centrosymmetric F⋯F chain | Nitro group acts as a strong hydrogen bond acceptor. |
Data sourced from Dey et al., 2018.
This comparison demonstrates that while TFAP itself relies on a diverse network of weak interactions, the introduction of halogen or nitro groups leads to more specific and often stronger interactions (like halogen bonds or contacts involving the nitro group) that dominate and redefine the crystal packing into distinct chain-like motifs.
Conclusion
The solid-state structure of 2,2,2-trifluoroacetophenone, elucidated by in situ cryocrystallography, is stabilized by a delicate balance of multiple weak intermolecular interactions. C—H⋯F contacts and dispersion-driven π–π stacking are the most significant contributors to the lattice energy. Comparative analysis with substituted analogs reveals that the supramolecular assembly is highly sensitive to functional group modification. While the packing in unsubstituted TFAP is diverse, halogenated and nitrated analogs exhibit more directed packing motifs, often driven by halogen bonding or strong hydrogen bond acceptors. These findings provide a quantitative and qualitative framework for understanding and predicting the crystal structures of fluorinated aromatic compounds, which is essential for the rational design of new pharmaceuticals and functional materials.
A Comparative Guide to FDA-Approved Drugs Containing the Trifluoromethyl Group
The introduction of a trifluoromethyl (-CF3) group is a cornerstone strategy in modern medicinal chemistry, renowned for its ability to enhance a drug's metabolic stability, membrane permeability, and binding affinity.[1][2] This guide offers a comparative analysis of representative FDA-approved drugs featuring this potent functional group, providing researchers, scientists, and drug development professionals with an objective overview supported by experimental data and protocols.
The trifluoromethyl group's unique combination of high electronegativity, metabolic stability, and lipophilicity allows it to significantly alter the physicochemical properties of a parent molecule.[1][3] These alterations often translate into improved pharmacokinetic and pharmacodynamic profiles, making it a favored substituent in drug design.[1]
The Impact of Trifluoromethylation in Drug Design
The strategic addition of a -CF3 group can confer several advantages upon a drug candidate. It can block metabolic pathways, increase a molecule's ability to cross cell membranes, and fine-tune its interaction with biological targets.[2]
Case Study 1: Celecoxib (Celebrex) - A COX-2 Selective Inhibitor
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and acute pain. Its trifluoromethyl group is crucial for its selectivity in inhibiting the cyclooxygenase-2 (COX-2) enzyme over COX-1, which is thought to reduce gastrointestinal side effects.[4] For comparison, Rofecoxib (Vioxx), another COX-2 inhibitor that was withdrawn from the market, utilizes a methyl sulfone group instead of a trifluoromethyl-bearing pyrazole.[5][6]
Comparative Data: Celecoxib vs. Rofecoxib
| Parameter | Celecoxib (-CF3) | Rofecoxib (-SO2Me) | Significance of -CF3 Group |
| Drug Class | COX-2 Selective NSAID | COX-2 Selective NSAID | Both target COX-2 for anti-inflammatory effects.[7] |
| COX-2 IC50 | ~0.04 µM | ~0.02 µM | Both are potent COX-2 inhibitors. |
| COX-2 Selectivity Index | ~30 | ~ >200 | Rofecoxib exhibits higher in vitro selectivity.[5] |
| Mechanism | Binds to a hydrophobic side pocket of COX-2, with the -CF3 group contributing to this interaction. | Also binds to the COX-2 active site, with the methyl sulfone moiety penetrating the side pocket.[5] | The trifluoromethyl group on the pyrazole ring is a key structural feature for celecoxib's binding mode.[5] |
| Market Status | FDA Approved | Withdrawn due to cardiovascular risks.[4] | While both drugs faced scrutiny, celecoxib remains available.[4] |
Signaling Pathway: COX-2 Inhibition
Celecoxib acts by blocking the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation and pain.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory activity of a compound against the human recombinant COX-2 enzyme.
-
Reagent Preparation :
-
Prepare a 10X Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme and prepare a Heme cofactor solution.
-
Prepare the substrate solution (Arachidonic Acid) and the fluorometric probe.
-
Test compounds (e.g., Celecoxib) are serially diluted in a suitable solvent like DMSO.
-
-
Assay Procedure :
-
To a 96-well opaque plate, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the test compound dilution.
-
Add 10 µL of diluted COX-2 enzyme to initiate a 10-minute pre-incubation at 37°C.[8]
-
Initiate the reaction by adding 10 µL of Arachidonic Acid substrate.[8]
-
Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.[9][10]
-
-
Data Analysis :
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic read.
-
Determine the percentage of inhibition relative to an uninhibited enzyme control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the curve using non-linear regression to determine the IC50 value.[10]
-
Case Study 2: Fluoxetine (Prozac) - A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine is a widely prescribed antidepressant. Its trifluoromethyl group on the phenoxy ring is critical for its activity and metabolic profile.[11][12] The drug is metabolized in the liver to an active metabolite, norfluoxetine, which also inhibits serotonin reuptake and has a very long elimination half-life.[13][14]
Comparative Data: Fluoxetine vs. Norfluoxetine
| Parameter | Fluoxetine | Norfluoxetine (Metabolite) | Significance of -CF3 Group |
| Structure | Contains a secondary amine and a p-trifluoromethylphenoxy group. | N-demethylated metabolite, retains the p-trifluoromethylphenoxy group.[12] | The -CF3 group is retained during metabolism, crucial for the activity of both parent and metabolite. |
| Mechanism | Selective Serotonin Reuptake Inhibitor (SSRI).[13] | Also a potent SSRI. | Both compounds block the serotonin transporter (SERT). |
| SERT Inhibition | Potent inhibitor. S-fluoxetine is slightly more potent than R-fluoxetine.[12] | S-norfluoxetine is significantly more potent (~20x) than R-norfluoxetine.[12] | The stereochemistry and the -CF3 group contribute to high-affinity binding to SERT. |
| Elimination Half-life | 4-6 days (chronic use).[13] | ~16 days (chronic use).[13] | The metabolic stability conferred by the -CF3 group contributes to the long half-lives. |
| Metabolism | Primarily by CYP2D6.[15] | Also metabolized by CYP2D6.[14] | Fluoxetine and norfluoxetine are also inhibitors of CYP2D6, leading to potential drug-drug interactions.[16] |
Experimental Workflow: Serotonin Reuptake Inhibition Assay
This workflow describes a common method using rat brain synaptosomes to measure a compound's ability to inhibit serotonin reuptake.
Experimental Protocol: [3H]Serotonin Uptake Assay
This protocol details a competitive radioligand uptake assay to determine the potency of SERT inhibitors.[17]
-
Synaptosome Preparation : Homogenize fresh rat brain tissue in a suitable buffer and prepare synaptosomes (resealed nerve terminals) through differential centrifugation.
-
Assay Setup :
-
In a 96-well plate on ice, combine synaptosomes, a buffer solution (e.g., Krebs-Ringer-HEPES), and serial dilutions of the test compound (e.g., Fluoxetine).
-
For total uptake, add buffer instead of the test compound. For non-specific uptake, add a high concentration of a known potent inhibitor (e.g., paroxetine).
-
-
Reaction Initiation and Termination :
-
Initiate the uptake by adding a fixed concentration of [3H]Serotonin (e.g., 100 nM).[17]
-
Incubate the mixture for 10 minutes at 37°C.[17]
-
Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the synaptosomes (with internalized radioactivity) from the buffer.[17]
-
-
Quantification and Analysis :
-
Wash the filters to remove any unbound [3H]Serotonin.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Determine the IC50 value by plotting the percentage inhibition of specific uptake against the test compound concentration.
-
Case Study 3: Enzalutamide (Xtandi) - An Androgen Receptor Inhibitor
Enzalutamide is a potent second-generation nonsteroidal antiandrogen used to treat castration-resistant prostate cancer. The trifluoromethyl group is a key feature of its chemical structure, contributing to its high binding affinity for the androgen receptor (AR).
Mechanism of Action: Multi-level Androgen Receptor Signaling Inhibition
Enzalutamide's mechanism is multifaceted, blocking AR signaling at several critical points.[18][19]
-
Competitive Inhibition : It binds to the ligand-binding domain of the AR with a much higher affinity than natural androgens, preventing receptor activation.[18]
-
Inhibition of Nuclear Translocation : It prevents the activated AR from moving from the cytoplasm into the nucleus.[19][20]
-
Impaired DNA Binding : It disrupts the ability of the AR to bind to androgen response elements (AREs) on DNA, which is necessary to activate gene transcription.[20]
-
Blocked Coactivator Recruitment : It interferes with the recruitment of coactivator proteins required for the AR transcriptional complex.[18]
This comprehensive blockade of the AR pathway effectively halts the growth and proliferation of prostate cancer cells.[20][21]
Case Study 4: Aprepitant (Emend) - An NK1 Receptor Antagonist
Aprepitant is an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy and surgery.[22] It contains two trifluoromethyl groups, which are integral to its function as a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[2][23]
Mechanism of Action: Blocking the Emetic Reflex
Substance P is a neuropeptide found in high concentrations in the brain's vomiting center.[24] When released due to stimuli like chemotherapy, it binds to NK1 receptors, triggering the vomiting reflex.[25] Aprepitant crosses the blood-brain barrier and blocks Substance P from binding to these NK1 receptors, thereby preventing the emetic signal.[24][26]
Comparative Data: Aprepitant (Trifluoromethylated) vs. Non-fluorinated Analogs
While a direct commercial non-fluorinated competitor with the same scaffold is not available, structure-activity relationship (SAR) studies during its development highlighted the importance of the trifluoromethyl groups for potency and bioavailability.
| Parameter | Aprepitant (Bis-trifluoromethylated) | Significance of -CF3 Groups |
| Target | Neurokinin 1 (NK1) Receptor | The bis(trifluoromethyl)phenyl moiety is crucial for high-affinity binding. |
| Binding Affinity (Ki) | Sub-nanomolar | The lipophilicity and electronic properties of the -CF3 groups enhance receptor occupancy and potency.[2] |
| Bioavailability | ~60-65% (Oral) | The metabolic stability conferred by the -CF3 groups helps prevent rapid degradation, improving oral bioavailability.[2] |
| CNS Penetration | Yes | The enhanced lipophilicity helps the drug cross the blood-brain barrier to reach its target receptors in the brain.[2][24] |
Experimental Protocol: NK1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine a compound's affinity (Ki) for the NK1 receptor.[27]
-
Membrane Preparation :
-
Culture cells overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Isolate the cell membranes, which contain the receptor, via high-speed centrifugation.
-
Resuspend the final membrane pellet in a storage buffer and determine the protein concentration.[27]
-
-
Competitive Binding Assay :
-
In a 96-well plate, add assay buffer, a fixed concentration of a radiolabeled NK1 ligand (e.g., [125I]-Substance P), and varying concentrations of the unlabeled test compound (e.g., Aprepitant).[28]
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of an unlabeled ligand (e.g., 1 µM Aprepitant).[27]
-
Incubate the plate (e.g., 3 hours at 4°C) to allow binding to reach equilibrium.[28]
-
-
Harvesting and Data Analysis :
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[28]
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the IC50 value by plotting the percentage of specific binding against the test compound concentration.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[28]
-
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rofecoxib - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. ClinPGx [clinpgx.org]
- 13. Fluoxetine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. erc.bioscientifica.com [erc.bioscientifica.com]
- 21. prostatecanceruk.org [prostatecanceruk.org]
- 22. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Aprepitant - Wikipedia [en.wikipedia.org]
- 25. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 26. nbinno.com [nbinno.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,2,2,3'-Tetrafluoroacetophenone: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: In case of a spill, evacuate the area, eliminate all ignition sources, and attend to any personnel exposure before initiating cleanup procedures.
This document provides essential safety and logistical information for the proper disposal of 2,2,2,3'-Tetrafluoroacetophenone, a highly flammable and irritant chemical. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance within research, discovery, and drug development environments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Before handling this chemical for disposal, ensure all personnel are equipped with the appropriate PPE.
| Hazard Class | GHS Pictograms | Required PPE |
| Flammable Liquid (Category 2) | GHS02 (Flame) | Flame-retardant lab coat |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Chemical-resistant gloves (Nitrile or Neoprene) |
| Eye Irritant (Category 2A) | GHS07 (Exclamation Mark) | Safety goggles or a face shield |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Use in a well-ventilated area or with a fume hood. A respirator with an organic vapor cartridge may be necessary for large quantities or spills. |
Waste Collection and Storage
Proper segregation and storage of chemical waste are paramount to preventing accidents.
Step 1: Container Selection
-
Use a designated, leak-proof container made of a material compatible with this compound, such as glass or a suitable plastic.[2][3]
-
The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[2][3]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[4]
Step 2: Labeling
-
Immediately label the waste container with the words "Hazardous Waste".[3][5][6]
-
The label must clearly identify the contents: "Waste this compound".[2][7]
-
Indicate the associated hazards by checking the appropriate boxes (e.g., Flammable, Irritant).[7]
Step 3: Storage
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1]
-
Ensure the storage area is away from ignition sources such as open flames, hot surfaces, and sparks.[1]
-
Segregate this waste from incompatible materials, particularly oxidizing agents.
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Step 1: Initial Response
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Eliminate Ignition Sources: Turn off all potential ignition sources.[1]
-
Ventilate: Increase ventilation in the area, preferably by using a fume hood.
Step 2: Spill Cleanup
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the required PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spread.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.[9]
-
Absorb the Chemical: Gently apply the absorbent material over the spill, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials, including gloves and absorbent pads, must be placed in the hazardous waste container.[10][11]
Disposal Procedure
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
Step 1: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.
Step 2: Prepare for Transport
-
Ensure the waste container is securely sealed and properly labeled.
-
Provide the disposal company with an accurate description of the waste.
Step 3: Incineration
-
The recommended disposal method for this compound is incineration in a licensed facility equipped with an afterburner and scrubber to handle the combustion byproducts.[12][13][14]
Never pour this compound down the drain or dispose of it with general laboratory trash. [15]
Visual Workflow for Disposal Decision-Making
Caption: Disposal workflow for this compound.
References
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 4. ethz.ch [ethz.ch]
- 5. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. westlab.com [westlab.com]
- 11. acs.org [acs.org]
- 12. synquestlabs.com [synquestlabs.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. employees.delta.edu [employees.delta.edu]
- 15. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
Essential Safety and Logistical Guide for Handling 2,2,2,3'-Tetrafluoroacetophenone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,2,2,3'-Tetrafluoroacetophenone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Chemical Hazard Summary: this compound is a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Equipment Specification |
| Eye and Face | Chemical safety goggles or safety glasses with side shields are mandatory. A face shield should be used when there is a significant risk of splashing.[3] |
| Hand | Chemically resistant gloves are required. Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use and follow proper removal techniques to avoid skin contact.[3][4] |
| Body | A lab coat or chemical-resistant apron should be worn. For larger quantities or operations with a higher risk of splashing, chemical-resistant coveralls are recommended.[3] |
| Respiratory | In case of inadequate ventilation, wear respiratory protection.[3] A NIOSH-approved respirator with an organic vapor cartridge is recommended. For higher concentrations or in the event of a spill, a self-contained breathing apparatus (SCBA) may be necessary. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is essential to minimize the risk of exposure and accidents.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
Handling Procedures:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Ground and bond containers when transferring the material to prevent static discharge.[2]
-
Avoid breathing vapors or mist.[3]
-
Prevent contact with skin and eyes.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[1][2]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Store locked up.[2]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Segregate chemical waste into appropriate, clearly labeled waste streams. Do not mix with other incompatible wastes.[5]
-
Collect liquid waste in a designated, leak-proof, and compatible container. Do not fill containers to more than 80% capacity to allow for vapor expansion.
-
Collect solid waste, such as contaminated gloves, paper towels, and vials, in a separate, clearly labeled container.
Disposal Method:
-
Dispose of contents and container in accordance with local, state, and federal regulations.[1]
-
The recommended method of disposal is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1][6]
-
Do not dispose of this chemical down the drain.[5]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for proper disposal.
First-Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]
-
After skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3]
-
After inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[3]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
